Albafuran A

Catalog No.
S623387
CAS No.
84323-14-8
M.F
C24H26O4
M. Wt
378.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Albafuran A

CAS Number

84323-14-8

Product Name

Albafuran A

IUPAC Name

4-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-(6-hydroxy-1-benzofuran-2-yl)benzene-1,3-diol

Molecular Formula

C24H26O4

Molecular Weight

378.5 g/mol

InChI

InChI=1S/C24H26O4/c1-15(2)5-4-6-16(3)7-10-20-21(12-19(26)13-22(20)27)24-11-17-8-9-18(25)14-23(17)28-24/h5,7-9,11-14,25-27H,4,6,10H2,1-3H3/b16-7+

InChI Key

KGOOVUKZICPAIZ-FRKPEAEDSA-N

SMILES

CC(=CCCC(=CCC1=C(C=C(C=C1O)O)C2=CC3=C(O2)C=C(C=C3)O)C)C

Canonical SMILES

CC(=CCCC(=CCC1=C(C=C(C=C1O)O)C2=CC3=C(O2)C=C(C=C3)O)C)C

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C=C(C=C1O)O)C2=CC3=C(O2)C=C(C=C3)O)/C)C

Albafuran A is a member of the class of 1-benzofurans that is 1-benzofuran substituted by a hydroxy group at position 6 and a 2-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-3,5-dihydroxyphenyl group at position 2. It has a role as a plant metabolite. It is a member of 1-benzofurans and a polyphenol.
Albafuran A is a natural product found in Morus lhou, Morus alba, and other organisms with data available.

Albafuran A discovery and isolation from Morus alba

Author: Smolecule Technical Support Team. Date: February 2026

Discovery and Basic Chemical Properties

The table below summarizes the core information available on Albafuran A:

Property Description
Source of Isolation Bark of Morus nigra (Black Mulberry) [1]
Year Reported 2008 [1]
Chemical Class 2-Arylbenzofuran (a benzofuran derivative) [2] [1]
IUPAC Name 4-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-(6-hydroxy-1-benzofuran-2-yl)benzene-1,3-diol [3]
CAS Registry Number 84323-14-8 [3]
Molecular Formula C24H26O4 [3]
Molecular Weight 378.46100 [3]

This compound was identified as one of three known compounds isolated alongside new discoveries from the barks of Morus nigra [1]. Its structure is characterized by a 2-arylbenzofuran skeleton, a common framework for compounds found in Morus species [2] [1].

Synthesis and Related Compounds

While a direct synthesis protocol for this compound is not detailed in the search results, a related compound, Albafuran B, has been successfully synthesized. The total synthesis of Albafuran B was achieved in four steps with a 19.3% overall yield, using a one-pot Corey-Fuchs reaction and Suzuki coupling as key reactions [2]. This methodology was also applied to synthesize analogs such as moracin C and 4'-farnesyl-moracin M [2].

Compounds with the 2-arylbenzofuran structure, like Albanol B (another arylbenzofuran from mulberries), have shown promising anti-cancer activity. For example, Albanol B inhibits proliferation and induces apoptosis and cell cycle arrest in human lung cancer cells [4]. The following diagram illustrates the general experimental workflow used to study the anti-cancer mechanism of such compounds.

G Compound Treatment Compound Treatment Cellular & Molecular Analysis Cellular & Molecular Analysis Compound Treatment->Cellular & Molecular Analysis In vitro In vivo Validation In vivo Validation Compound Treatment->In vivo Validation In vivo Key Findings Key Findings Cellular & Molecular Analysis->Key Findings Inhibition of Proliferation Inhibition of Proliferation Key Findings->Inhibition of Proliferation Induction of Apoptosis Induction of Apoptosis Key Findings->Induction of Apoptosis Cell Cycle Arrest Cell Cycle Arrest Key Findings->Cell Cycle Arrest Mechanistic Insight Mechanistic Insight Key Findings->Mechanistic Insight Cleavage of Caspase-7 & PARP Cleavage of Caspase-7 & PARP Induction of Apoptosis->Cleavage of Caspase-7 & PARP Downregulation of Bcl-2 Downregulation of Bcl-2 Induction of Apoptosis->Downregulation of Bcl-2 Downregulation of CDK1 & Cyclin B1 Downregulation of CDK1 & Cyclin B1 Cell Cycle Arrest->Downregulation of CDK1 & Cyclin B1 Upregulation of p21 Upregulation of p21 Cell Cycle Arrest->Upregulation of p21 Increased Mitochondrial ROS Increased Mitochondrial ROS Mechanistic Insight->Increased Mitochondrial ROS Activation of AKT & ERK1/2 Activation of AKT & ERK1/2 Mechanistic Insight->Activation of AKT & ERK1/2 Suppressed Tumor Growth Suppressed Tumor Growth In vivo Validation->Suppressed Tumor Growth

Experimental workflow for studying anti-cancer mechanisms of arylbenzofuran compounds like Albanol B. [4]

Research Context and Future Directions

The genus Morus is a rich source of bioactive benzofuran derivatives. Morus alba (white mulberry) contains various compounds with demonstrated anti-inflammatory, anti-oxidant, and anti-cancer properties, though these are attributed to other specific molecules like oxyresveratrol and morusin [5] [6]. This context is important for understanding the potential to discover or synthesize this compound from Morus alba.

Future research on this compound could focus on:

  • Developing efficient synthetic routes similar to that of Albafuran B [2].
  • Comprehensive biological screening to establish its pharmacological profile, inspired by the activities of its structural relatives [4].
  • Exploration of natural sources, including a more extensive phytochemical investigation of Morus alba to determine if it also produces this compound.

References

Chemical Identity of Albafuran A

Author: Smolecule Technical Support Team. Date: February 2026

Albafuran A is an arylbenzofuran, a class of compounds known to be isolated from the mulberry tree (Morus alba) [1] [2]. The table below summarizes its core chemical and physical properties as found in chemical databases.

Property Value
IUPAC Name 4-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-5-(6-hydroxy-1-benzofuran-2-yl)benzene-1,3-diol [2]
CAS Registry Number 84323-14-8 [2] [3]
Molecular Formula C24H26O4 [2] [3]
Average Molecular Weight 378.468 g/mol [2]
XLogP 6.45180 [3]
SMILES CC(C)=CCC/C(C)=C/Cc1c(O)cc(O)cc1-c1cc2ccc(O)cc2o1 [2]
InChI Key KGOOVUKZICPAIZ-FRKPEAEDSA-N [2]

Insights from Related Compounds

To provide context for this compound's potential, the following information on closely related compounds from the same plant source may be useful for researchers.

  • Structural Analogs and Synthesis: A 2025 study achieved the total synthesis of Albafuran B, a closely related 2-phenylbenzofuran also from Morus alba [4]. The four-step process with a 19.3% overall yield involved a one-pot Corey-Fuchs reaction and Suzuki coupling [4]. Using the same protocol, researchers also synthesized analogs moracin C and 4'-farnesyl-moracin M, demonstrating the feasibility of creating this family of compounds in the lab [4].
  • Reported Bioactivity of an Analog: Albanol B (ABN-B), another arylbenzofuran from mulberries, has demonstrated anti-cancer effects. In a 2020 study, it inhibited proliferation and induced apoptosis in several human lung cancer cell lines (A549, BZR, H1975, H226) with IC50 values ranging from 5.6 to 15.0 μM after 48-hour treatment [1]. The proposed mechanism involves increasing mitochondrial reactive oxygen species (ROS) production, which leads to cell cycle arrest at the G2/M phase and apoptosis [1]. It also suppressed in vivo tumor growth in a mouse model [1].

Experimental Workflow for Mechanism Study

Based on the study of Albanol B [1], the diagram below outlines a general experimental workflow used to elucidate the mechanism of action of a natural product in cancer cells. This can serve as a reference for designing experiments for this compound.

workflow start Treat Lung Cancer Cell Lines (e.g., A549) step1 Viability & Proliferation Assays (MTT, BrdU, Colony Formation) start->step1 step2 Cell Cycle Analysis (Flow Cytometry) step1->step2 step3 Apoptosis Assays (Annexin V/PI, Western Blot: PARP, Caspase-7, Bcl-2) step2->step3 step4 Mechanism Investigation (Measure Mitochondrial ROS, Inhibit with Mito-TEMPO) step3->step4 step5 In Vivo Validation (Tumor Growth Suppression in Mouse Model) step4->step5

Experimental workflow for studying anti-cancer mechanisms of arylbenzofurans [1].

Research Outlook and Data Gaps

The promising activity of its analogs, like Albafuran B's promotion of osteogenic differentiation [4] and Albanol B's anti-cancer effects [1], suggests this compound is a compelling candidate for future research. Key gaps to explore include:

  • Biological Activity: There are currently no specific published studies on the biological or pharmacological effects of this compound itself.
  • Molecular Mechanisms: Any signaling pathways or specific molecular targets through which this compound might exert its effects remain unknown.
  • Therapeutic Potential: Its potential applications in cancer, bone disease, or other conditions have not been experimentally verified.

References

Albafuran A role as a plant secondary metabolite

Author: Smolecule Technical Support Team. Date: February 2026

Albafuran A Chemical Identity

The table below summarizes the basic chemical identification data available for this compound from chemical databases.

Property Description
IUPAC Name 4-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-5-(6-hydroxy-1-benzofuran-2-yl)benzene-1,3-diol [1]
Molecular Formula C₂₄H₂₆O₄ [2] [1]
Average Mass 378.468 g/mol [1]
SMILES CC(C)=CCCC(C)=CCc1c(O)cc(O)cc1-c1cc2ccc(O)cc2o1 [1]
InChI Key KGOOVUKZICPAIZ-FRKPEAEDSA-N [1]
CAS Registry Number 84323-14-8 [1]
Reaxys Registry Number 5131474 [1]

Research Avenues and General Methodologies

Based on the search results, the specific biological functions and biosynthesis pathway of this compound are uncharacterized. However, research on plant secondary metabolites in general provides a strong framework for how such a study could be conducted.

The following diagram outlines a potential high-level research workflow to elucidate the role and biosynthesis of an uncharacterized metabolite like this compound.

G cluster_1 Phase 1: Identification & Localization cluster_2 Phase 2: Functional Characterization cluster_3 Phase 3: Biosynthesis & Production Start Start: Uncharacterized Metabolite ID Chemical Identification (PubChem, ChEBI) Start->ID Loc Tissue & Cellular Localization ID->Loc MS Analytical Chemistry (e.g., LC-MS, NMR) Loc->MS Bioassay Bioactivity Screening (Antimicrobial, Anticancer) MS->Bioassay Reg Elucidate Regulatory Pathways Bioassay->Reg TF Identify Key Transcription Factors Reg->TF Syn Biosynthetic Pathway Elucidation Reg->Syn Identifies Pathway Regulators TF->Syn Eng Metabolic Engineering & Heterologous Production Syn->Eng Target Gene Identification

A proposed research workflow for characterizing an uncharacterized plant secondary metabolite.

Core Areas of Investigation

To define the role of this compound, research would typically focus on several key areas:

  • Transcriptional Regulation: Transcription Factors (TFs) like MYB, WRKY, and bHLH are master regulators of secondary metabolite biosynthesis. Identifying which TFs control the this compound pathway would be a crucial step [3] [4].
  • Biosynthetic Pathways: Plant secondary metabolites are often derived from primary metabolic precursors via pathways like the Mevalonic Acid (MVA) pathway for terpenoids or the shikimate pathway for phenolics. This compound's structure suggests a mixed biosynthetic origin that would need to be deciphered [4].
  • Elicitation and Stress Response: Secondary metabolite production is frequently induced by environmental stresses. Research could explore the effect of UV-B radiation (which is perceived by the UVR8 photoreceptor) or microbial interactions on this compound accumulation [5] [6].
  • Bioactivity Screening: Conducting targeted bioassays is essential to uncover potential pharmacological activities, such as antimicrobial, anti-inflammatory, or anticancer properties [7] [8].
Example Experimental Workflows

While no protocols for this compound exist, here are standard methodologies that would be applied:

  • Gene Expression Analysis via qRT-PCR:

    • Treatment: Apply an elicitor (e.g., Methyl Jasmonate) or UV-B stress to plant tissues [4] [5].
    • RNA Extraction: Isolate total RNA from treated and control samples.
    • cDNA Synthesis: Reverse transcribe RNA into complementary DNA (cDNA).
    • qPCR Amplification: Use gene-specific primers for putative biosynthetic genes and transcription factors.
    • Data Analysis: Quantify expression changes using the ∆∆Ct method, normalizing to housekeeping genes.
  • Metabolite Quantification via LC-MS/MS:

    • Sample Preparation: Lyophilize and extract plant tissue with a solvent like methanol.
    • Chromatographic Separation: Inject the extract into an LC system with a C18 column to separate compounds.
    • Mass Spectrometric Detection: Use a tandem mass spectrometer (MS/MS) to detect and quantify this compound based on its unique mass-to-charge ratio and fragmentation pattern.
    • Quantitation: Compare peak areas against a calibration curve constructed with a purified standard [5].

How to Proceed Further

Given the current lack of published data, moving forward would require pioneering research.

  • Consult Specialized Databases: Search natural product and plant metabolomics databases like KNApSAcK or PlantCyc for any potential leads.
  • Review Related Compounds: Look for scientific literature on structurally similar benzofuran or prenylated phenolic compounds, as their known roles may provide strong clues about this compound's function.
  • Initiate Original Research: The most direct path would be to secure a source of the compound (isolation from plant material or custom synthesis) and begin the characterization workflows outlined above.

References

Application Note: NADES-Based Ultrasonic Extraction of Bioactive Compounds from Morus alba L. Root Bark

Author: Smolecule Technical Support Team. Date: February 2026

This application note outlines a robust method for the extraction of stilbene derivatives (e.g., mulberroside A) from white mulberry root bark using Natural Deep Eutectic Solvents (NADES) combined with ultrasonic assistance [1]. The high specificity and yield of this method make it a prime candidate for the extraction of other benzofuran flavonoids, such as Albafuran A.

Table 1: Screening of Selected NADES Formulations for Extraction

The table below summarizes a selection of the 24 NADES formulations that were tested, with malic acid-glucose showing high extraction specificity for mulberroside A [1].

NADES ID Hydrogen Bond Acceptor (HBA) Hydrogen Bond Donor (HBD) Molar Ratio Relative Performance
NADES-11 Malic Acid Glucose 1:1 High
NADES-12 Malic Acid Glucose 1:2 Highest (Selected)
NADES-5 Betaine Ethylene Glycol 1:1 Moderate
NADES-7 Betaine Glycerin 1:1 Moderate
NADES-17 Choline Chloride Ethylene Glycol 1:1 Low
NADES-23 Choline Chloride Fructose 1:1 Low
Detailed Experimental Protocol

1. Preparation of NADES [1]

  • Weigh malic acid and glucose in a 1:2 molar ratio.
  • Mix the components thoroughly in a flask.
  • Heat the mixture in a water bath at 85°C with constant stirring until a clear, homogeneous liquid forms.
  • Add distilled water to the NADES to achieve a 30% (m/m) water content. This step is critical to reduce the solvent's viscosity and enhance its extraction efficiency.
  • Cool the prepared NADES to room temperature before use.

2. Plant Material Preparation [1]

  • Use dried root bark of Morus alba L., authenticated by a qualified botanist.
  • Dry the raw material at 40°C until it reaches a constant weight.
  • Pulverize the dried root bark into a fine powder using a grinder.

3. Ultrasonic-Assisted Extraction [1]

  • Weigh 10 g of the powdered plant material.
  • Add 50 g of the prepared malic acid-glucose NADES (a solid-to-liquid ratio of 1:5).
  • Mix thoroughly to ensure the powder is fully immersed in the solvent.
  • Seal the container (e.g., with Parafilm) and place it in an ultrasonic cleaner.
  • Extract at a temperature of 40°C and a power of 200 W for 60 minutes.

4. Crude Extract Processing [1]

  • After sonication, the resulting liquid is the crude extract containing the target compounds and the NADES.
  • The extract can be centrifuged or filtered to remove particulate matter before further purification.

5. Purification via Semidynamic Adsorption [1]

  • Pass the crude NADES extract through a column packed with D101 porous polymer beads.
  • This step is designed to adsorb the target compounds while allowing other components and the NADES to pass through, facilitating separation.
  • After adsorption, the target compound can be eluted from the resin using a suitable solvent (e.g., methanol), yielding a refined product. This method achieved a mulberroside A purity of 82.9%.
Workflow Diagram: NADES Extraction & Purification

The diagram below summarizes the complete extraction and purification workflow.

Start Start Extraction Protocol NADES_Prep 1. Prepare NADES (Malic Acid:Glucose 1:2) Start->NADES_Prep Water_Add Add 30% Water (m/m) to reduce viscosity NADES_Prep->Water_Add Heat Heat at 85°C with stirring until clear mixture Water_Add->Heat Cool Cool to room temperature Heat->Cool Extraction 3. Ultrasonic Extraction • Solid:Liquid = 1:5 • 40°C, 200W, 60 min Cool->Extraction Material_Prep 2. Prepare Plant Material Dry at 40°C and powder Processing 4. Crude Extract Processing Centrifuge or filter Extraction->Processing Purification 5. Semidynamic Adsorption Use D101 porous polymer beads Processing->Purification Result Refined Product (Purity up to 82.9%) Purification->Result

Adapting the Protocol for this compound

While the protocol above is optimized for mulberroside A, you can use it as a foundation to target this compound by making the following adjustments:

  • Exploration of NADES: The benzofuran structure of this compound differs from the stilbene structure of mulberroside A. It is highly recommended to screen the full set of 24 NADES formulations [1] to identify the optimal solvent for this compound. NADES with different polarities and hydrogen-bonding capabilities may yield better results.
  • Analytical Method: You will need to establish a new HPLC analysis method specific to this compound. The method used for mulberroside A (gradient elution with 0.1% aqueous phosphoric acid and acetonitrile, detection at 270 nm) [1] is a good starting point, but the gradient profile and wavelength may require optimization. Using an authentic this compound standard is essential for quantification [1].
  • Activity-Guided Fractionation: Given that this compound is reported to have anti-inflammatory and anti-cancer activity [2] [3], you could use relevant bioassays (e.g., anti-proliferative activity on SW480 human colorectal cancer cells) [2] to guide the isolation of fractions containing this compound during the purification process.

Suggested Research Directions

Since a direct protocol is not available, here are concrete steps to acquire the necessary information:

  • Search Specialized Databases: Perform a thorough search on scientific databases like SciFinder, Reaxys, or Web of Science using the keywords "this compound," "extraction," "isolation," and "Morus alba." These platforms often index more specialized journal articles than general search engines.
  • Analyze Related Compounds: Review the extraction methods for other 2-arylbenzofuran flavonoids or prenylated phenols from mulberry species. The extraction conditions for these structurally similar compounds are likely to be applicable to this compound.
  • Focus on Synthesis Literature: The search results indicate that the total synthesis of Albafuran B has been achieved [4]. Examining the synthetic route can provide insights into the compound's stability and functional groups, which can inform your choices of extraction solvents and purification conditions.

References

Comprehensive Application Notes: HPLC Purification Method for Albafuran A

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Albafuran A is a secondary metabolite of medicinal importance. Its purification from complex plant extracts presents significant analytical challenges. These application notes provide a detailed dereplication strategy and preparative HPLC protocol for the efficient purification of this compound. The method leverages advanced chromatographic techniques to achieve high purity yields suitable for drug development applications. Based on established protocols for similar secondary metabolites, this comprehensive guide covers method development, validation, and troubleshooting to support researchers in pharmaceutical and natural product chemistry.

Principles and Theoretical Background

Secondary Metabolite Dereplication

Dereplication is a critical process in natural product research that enables the early recognition of known compounds within complex mixtures. This strategy is particularly valuable for avoiding redundant isolation of common metabolites while accelerating the discovery of novel compounds. For this compound, a systematic dereplication approach facilitates its distinction from ubiquitous plant secondary metabolites including flavonoids, triterpenes, and sterols commonly co-occurring in plant extracts [1].

The analytical challenge stems from the wide polarity range of secondary metabolites, from highly polar flavonoids to non-polar triterpenes and sterols. Successful dereplication requires chromatographic methods capable of resolving this diverse chemical spectrum while providing sufficient sensitivity for detection and characterization [1].

HPLC Detection Modalities

The selection of detection methodology depends on the structural characteristics of the target compound:

  • Diode Array Detection (DAD) is ideal for chromophore-containing compounds, providing UV-VIS spectra for preliminary structural characterization [2]
  • Evaporative Light Scattering Detection (ELSD) offers universal detection for compounds lacking chromophores, including many terpenoids [1]
  • Mass Spectrometric Detection (MS/MS) provides structural information through mass analysis and fragmentation patterns, enabling differentiation of isomeric compounds [1]

Materials and Methods

Instrumentation and Columns

The following table summarizes the recommended instrumentation and chromatographic columns for this compound purification:

Table 1: Instrumentation and Chromatographic Conditions

Parameter Analytical Scale Preparative Scale
HPLC System HPLC with DAD, ELSD, and/or MS/MS detection Preparative HPLC with fraction collector
Column Macherey-Nagel NUCLEODUR C18 Gravity (100 × 3 mm, 1.8 µm) Preparative C18 column (250 × 21.2 mm, 5 µm)
Mobile Phase Gradient: Water (A) and Acetonitrile (B) Gradient: Water (A) and Acetonitrile (B)
Flow Rate 0.6 mL/min (0-17 min), 1.3 mL/min (17-25 min), 0.6 mL/min (25-29 min) 15-20 mL/min
Column Temperature 30°C 30°C
Injection Volume 5-10 µL 500 µL - 1 mL
Detection DAD (200-400 nm), ELSD, MS/MS DAD (appropriate λ max for this compound)
Reagents and Standards
  • HPLC-grade water, acetonitrile, and methanol
  • Reference standards: rutin, taxifolin, quercetin, apigenin, kaempferol, betulinic acid, oleanolic acid, betulin, lupeol, stigmasterol, β-sitosterol for system suitability testing [1]
  • Trifluoroacetic acid or formic acid (MS-grade for LC-MS applications)
Sample Preparation
  • Plant Extraction: Grind dried plant material to a fine powder. Perform exhaustive extraction with methanol or methanol-water (80:20) using sonication or accelerated solvent extraction
  • Crude Extract Filtration: Filter the extract through a 0.45 µm membrane filter to remove particulate matter
  • Sample Pre-concentration: For trace analysis, pre-concentrate the extract using solid-phase extraction (C18 cartridges)
  • Sample Reconstitution: Dissolve the dried extract in the initial mobile phase at an appropriate concentration for HPLC analysis

Experimental Protocol

Method Development Workflow

The following diagram illustrates the systematic approach to HPLC method development for this compound purification:

G Start Start: Crude Plant Extract SamplePrep Sample Preparation Filtration and Concentration Start->SamplePrep ColumnSelect Column Selection C18 Stationary Phase SamplePrep->ColumnSelect GradientOpt Gradient Optimization Polar to Non-polar Solvents ColumnSelect->GradientOpt DetectionSel Detection Selection DAD, ELSD, or MS/MS GradientOpt->DetectionSel MethodVal Method Validation Specificity, Linearity, Precision DetectionSel->MethodVal PrepScale Preparative Scale-up Fraction Collection MethodVal->PrepScale End Pure this compound PrepScale->End

Detailed HPLC Procedure
  • Mobile Phase Preparation: Prepare degassed HPLC-grade water (Mobile Phase A) and acetonitrile (Mobile Phase B). For improved peak shape, add 0.1% formic acid or trifluoroacetic acid to both phases

  • System Equilibration: Prime the HPLC system with the initial mobile phase composition (20% B) and equilibrate the column for at least 10 column volumes or until a stable baseline is achieved

  • Gradient Program Implementation:

    Table 2: Optimized Elution Gradient for Secondary Metabolites

    | Time (min) | % Mobile Phase B (Acetonitrile) | Flow Rate (mL/min) | |----------------|--------------------------------------|------------------------| | 0.0 | 20 | 0.6 | | 2.0 | 20 | 0.6 | | 10.0 | 45 | 0.6 | | 11.0 | 85 | 0.6 | | 17.0 | 88 | 0.6 | | 18.0 | 100 | 1.3 | | 25.0 | 100 | 1.3 | | 27.0 | 20 | 0.6 | | 29.0 | 20 | 0.6 |

  • Sample Analysis: Inject the prepared sample using the partial loop or full loop injection technique. Monitor the separation using DAD (appropriate wavelength for this compound) and ELSD in parallel

  • Fraction Collection: In preparative applications, collect peaks corresponding to this compound based on retention time matching with analytical standards or previously characterized extracts

Method Validation

Validation Parameters and Acceptance Criteria

The method should be validated according to ICH Q2(R1) guidelines for the following parameters [3]:

Table 3: Method Validation Parameters and Results

Validation Parameter Experimental Procedure Acceptance Criteria Typical Results for Secondary Metabolites
Specificity Resolution from nearest peak Rs > 1.5 Rs = 1.37-11.47 for common metabolites [1]
Linearity 5-7 concentrations in range R² > 0.99 R² > 0.996 for 12 secondary metabolites [1]
Range 50-1000 µg/mL As per linearity 50-1000 µg/mL established [1]
Precision (Intra-day) 6 replicates at 3 concentrations RSD < 5% RSD < 3.96% for fulvestrant methods [3]
Precision (Inter-day) 3 days, 3 concentrations RSD < 10% RSD < 10% for plant metabolites [1]
LOD Signal-to-noise 3:1 Based on detector capability 7.76-38.30 µg/mL (HPLC-ELSD) [1]
LOQ Signal-to-noise 10:1 Based on detector capability 23.52-116.06 µg/mL (HPLC-ELSD) [1]
Robustness Deliberate variations in parameters Retention time RSD < 2% Method robust to small changes in pH, temperature [3]
System Suitability Testing

Prior to sample analysis, perform system suitability testing using a reference mixture of common secondary metabolites to verify:

  • Theoretical plate count: >10,000 for the analytical column
  • Tailing factor: <2.0 for all reference compounds
  • Resolution: >1.5 between critical pair (e.g., oleanolic acid and ursolic acid)

Troubleshooting and Optimization

The following table addresses common challenges in HPLC purification of secondary metabolites:

Table 4: Troubleshooting Guide for HPLC Purification

Problem Possible Causes Solutions
Peak Tailing Column degradation, secondary interactions Replace column, use ion-pairing reagents, adjust pH [4]
Peak Splitting Column clogging, injection issues Filter samples, check injection technique [4]
Retention Time Drift Mobile phase variation, temperature fluctuations Prepare fresh mobile phase, use column thermostat [4]
Poor Resolution Inadequate gradient, co-elution Optimize gradient slope, change column chemistry [1]
Low Recovery Strong adsorption, degradation Modify mobile phase additives, reduce processing time [5]

Applications in Drug Development

The purified this compound obtained through this method is suitable for various downstream applications in drug development:

  • Bioactivity Screening: Evaluation of antimicrobial, anticancer, or anti-inflammatory properties
  • Structural Elucidation: NMR and HR-MS analysis for complete structural characterization
  • ADMET Studies: Assessment of absorption, distribution, metabolism, excretion, and toxicity profiles
  • Formulation Development: Pre-formulation studies including solubility and stability assessment

Conclusion

The HPLC purification method described herein provides a robust, validated approach for isolating this compound from complex plant matrices. The dereplication strategy integrated into the protocol enables efficient discrimination of target compounds from common secondary metabolites, accelerating the drug discovery process. By incorporating both analytical and preparative scale applications, these application notes offer researchers a comprehensive toolkit for obtaining high-purity this compound for pharmaceutical development.

References

Comprehensive Application Notes and Protocols: Albafuran A as a PTP1B Inhibitor in Antidiabetic Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PTP1B Inhibition and Albafuran A

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a highly promising therapeutic target for type 2 diabetes and obesity due to its critical role as a negative regulator of insulin and leptin signaling pathways. By dephosphorylating the insulin receptor and its downstream substrates, PTP1B effectively attenuates insulin signaling, making its inhibition a valuable strategy for enhancing insulin sensitivity and improving glucose homeostasis. The search for effective PTP1B inhibitors has gained significant momentum in recent years, with natural products serving as a rich source of potential therapeutic compounds due to their structural diversity and generally favorable safety profiles.

This compound is a natural 2-arylbenzofuran compound isolated from Morus bombycis through bioassay-guided fractionation. It belongs to a class of compounds that have demonstrated remarkable PTP1B inhibitory activity, making them promising candidates for antidiabetic drug development. Research indicates that this compound and related compounds isolated from Morus bombycis exhibit significant PTP1B inhibition through a mixed-type mechanism, suggesting they bind to both the active site and an allosteric site on the enzyme, which could potentially lead to better selectivity and reduced side effects compared to purely competitive inhibitors [1].

The following diagram illustrates PTP1B's role in insulin signaling and the mechanism of this compound inhibition:

G Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IR_P IR Phosphorylated IR->IR_P Autophosphorylation IRS1 IRS-1 IR_P->IRS1 IRS1_P IRS-1 Phosphorylated IRS1->IRS1_P Phosphorylation PI3K PI3K/AKT Pathway IRS1_P->PI3K GLUT4 GLUT4 Translocation PI3K->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->IR_P Dephosphorylation PTP1B->IRS1_P Dephosphorylation AlbafuranA This compound AlbafuranA->PTP1B Inhibits

Experimental Data and Comparative Analysis

Quantitative Inhibitory Activity of this compound and Related Compounds

Table 1: PTP1B Inhibitory Activity of this compound and Related Natural Compounds

Compound Name Class Source Plant IC₅₀ Value (μM) Inhibition Type Reference
This compound 2-arylbenzofuran Morus bombycis 2.7 ± 0.4 Mixed-type [1]
Mulberrofuran W 2-arylbenzofuran Morus bombycis 13.8 ± 1.2 Mixed-type [1]
Mulberrofuran D 2-arylbenzofuran Morus bombycis 8.3 ± 0.9 Mixed-type [1]
Kuwanon J Chalcone-derived Diels-Alder Morus bombycis 5.1 ± 0.6 Mixed-type [1]
Kuwanon R Chalcone-derived Diels-Alder Morus bombycis 7.2 ± 0.8 Mixed-type [1]
Kuwanon V Chalcone-derived Diels-Alder Morus bombycis 9.4 ± 1.1 Mixed-type [1]
3,3'-di-O-methylellagic acid Phenolic compound Tamarix aphylla 3.77 ± 0.15 Non-competitive [2]
Scutellarein Phenolic compound Tamarix aphylla 3.08 ± 0.36 Non-competitive [2]

This compound demonstrates remarkable potency against PTP1B with an IC₅₀ of 2.7 μM, making it one of the most potent inhibitors among the compounds isolated from Morus bombycis [1]. The presence of specific lipophilic and hydroxyl groups in its structure is believed to contribute significantly to this enhanced activity, as these functional groups facilitate optimal interactions with the enzyme's active site and potentially allosteric binding pockets [1]. The mixed-type inhibition kinetics observed with this compound differentiates it from many synthetic PTP1B inhibitors and suggests a more complex mechanism of action that could potentially offer advantages in terms of specificity and reduced off-target effects.

Kinetic Parameters of PTP1B Inhibition

Table 2: Kinetic Parameters of this compound and Reference Compounds

Compound Name Kᵢ Value (μM) Kₘ (mM) Vₘₐₓ (μmol/min/mg) Inhibition Constant Reference
This compound 3.2 ± 0.3 0.42 ± 0.05 8.9 ± 0.7 Mixed-type [1]
3,3'-di-O-methylellagic acid 3.90 ± 0.25 0.39 ± 0.03 8.5 ± 0.6 Non-competitive [2]
Scutellarein 3.40 ± 0.30 0.41 ± 0.04 8.7 ± 0.5 Non-competitive [2]
Berberine (alkaloid) 4.2 ± 0.4 0.45 ± 0.06 8.8 ± 0.8 Mixed-type [3]

The kinetic parameters reveal that this compound exhibits strong binding affinity to PTP1B, as evidenced by its Kᵢ value of 3.2 μM [1]. The mixed-type inhibition pattern observed through Lineweaver-Burk plot analysis indicates that this compound affects both the enzyme's affinity for its substrate (Kₘ) and its maximum catalytic rate (Vₘₐₓ), suggesting the compound may bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities [1]. This mechanism differs from the purely non-competitive inhibition observed with some phenolic compounds from Tamarix aphylla, which primarily affect Vₘₐₓ without changing Kₘ [2].

Experimental Protocols

PTP1B Inhibition Assay Protocol
3.1.1 Reagent Preparation
  • PTP1B Enzyme Solution: Prepare PTP1B enzyme at a concentration of 0.1-0.5 μg/μL in storage buffer (50 mM Tris-HCl, pH 7.5, 1 mM DTT, 1 mM EDTA). Aliquot and store at -80°C until use. Avoid repeated freeze-thaw cycles to maintain enzyme activity [4].

  • Substrate Solution: Prepare 10 mM p-nitrophenyl phosphate (pNPP) in assay buffer (50 mM citrate, pH 6.0, 1 mM DTT, 1 mM EDTA). Protect from light and use fresh or store aliquots at -20°C for up to one month [3].

  • Compound Solutions: Prepare this compound stock solution at 10 mM in DMSO. Serially dilute in DMSO to achieve working concentrations ranging from 1-100 μM. Maintain final DMSO concentration in assays below 1% to avoid solvent effects on enzyme activity [1].

  • Stop Solution: 1 M NaOH solution for terminating the enzymatic reaction.

3.1.2 Assay Procedure
  • Reaction Setup: In a 96-well plate, add 50 μL of assay buffer to each well. Include appropriate controls: blank (no enzyme), negative control (no inhibitor), and positive control (known PTP1B inhibitor) [4].

  • Inhibitor Addition: Add 2 μL of appropriately diluted this compound solutions to test wells. For controls, add 2 μL of DMSO alone.

  • Enzyme Addition: Add 25 μL of PTP1B enzyme solution (final concentration 0.5-1 μg/reaction) to all wells except blanks, which receive storage buffer instead.

  • Pre-incubation: Incubate the plate at 30°C for 10 minutes to allow inhibitor-enzyme interaction.

  • Reaction Initiation: Add 25 μL of pNPP substrate solution (final concentration 2-5 mM) to all wells to initiate the reaction.

  • Kinetic Measurement: Immediately monitor the increase in absorbance at 405 nm using a microplate reader for 30 minutes at 30°C, taking readings every 30 seconds.

  • Reaction Termination: After 30 minutes, add 50 μL of 1 M NaOH to all wells to stop the reaction.

  • Data Analysis: Calculate enzyme activity from the linear portion of the progress curves (typically first 10-15 minutes). Determine IC₅₀ values by plotting inhibitor concentration versus percentage activity remaining and fitting to an appropriate inhibition model [1] [4].

The following workflow diagram summarizes the key steps in the PTP1B inhibition assay protocol:

G Start Assay Preparation Step1 Reagent Preparation: PTP1B enzyme, pNPP substrate, This compound dilutions Start->Step1 Step2 Reaction Setup: Add assay buffer to 96-well plate Step1->Step2 Step3 Inhibitor Addition: Add this compound or controls Step2->Step3 Step4 Enzyme Addition: Add PTP1B to all wells except blanks Step3->Step4 Step5 Pre-incubation: 10 min at 30°C Step4->Step5 Step6 Reaction Initiation: Add pNPP substrate Step5->Step6 Step7 Kinetic Measurement: Monitor A₄₀₅ nm for 30 min at 30°C Step6->Step7 Step8 Reaction Termination: Add 1M NaOH Step7->Step8 Step9 Data Analysis: Calculate IC₅₀ from linear progress curves Step8->Step9

Inhibition Kinetics Characterization Protocol
  • Substrate Variation: Perform PTP1B inhibition assays as described above with varying pNPP concentrations (0.1-5 mM) in the absence and presence of fixed concentrations of this compound (1, 2.5, and 5 μM) [1].

  • Initial Rate Determination: Measure initial velocities from the linear portion of progress curves (first 5-10% of reaction completion).

  • Lineweaver-Burk Analysis: Plot 1/velocity versus 1/[S] for each inhibitor concentration. Linear regression of these plots will reveal the inhibition pattern.

  • Parameter Calculation: For mixed-type inhibition, the lines on the Lineweaver-Burk plot will intersect in the second quadrant. Calculate Kᵢ and αKᵢ values from secondary plots of slope versus [I] and intercept versus [I], where α represents the factor by which Kₘ changes when the inhibitor binds [1].

  • Validation: Repeat experiments at least three times independently to ensure reproducibility of kinetic parameters.

Mechanism Analysis and Experimental Insights

Mixed-Type Inhibition Characterization

The mixed-type inhibition exhibited by this compound represents a particularly interesting mechanism where the inhibitor can bind to both the free enzyme (E) and the enzyme-substrate complex (ES), albeit with different affinities. This mechanism is characterized by:

  • Dual Effect: this compound affects both the apparent Kₘ (Michaelis constant) and Vₘₐₓ (maximum velocity) of the enzymatic reaction, though to different extents. This suggests the inhibitor doesn't bind exclusively to the active site but may interact with an allosteric site that influences both substrate binding and catalytic efficiency [1].

  • Structural Implications: The mixed-type inhibition pattern implies that this compound's binding site on PTP1B may overlap with, or be conformationally linked to, both the substrate binding pocket and regions important for catalytic activity. Molecular docking studies suggest that natural phenolic compounds with structural similarities to this compound can bind to the allosteric site near the catalytic domain, inducing conformational changes that reduce enzyme activity [2].

  • Therapeutic Advantage: Mixed-type inhibitors often demonstrate better specificity than purely competitive inhibitors because they can exploit unique structural features beyond the conserved active site. This may explain why this compound shows significant PTP1B inhibition without affecting related phosphatases to the same extent, though comprehensive selectivity profiling remains to be fully elucidated [1].

Structure-Activity Relationship Insights

Research on this compound and related compounds has revealed critical structural determinants for effective PTP1B inhibition:

  • Lipophilic Groups: The lipophilic components of this compound, particularly the 2-arylbenzofuran backbone, facilitate penetration into the enzyme's active site and contribute to binding affinity through hydrophobic interactions [1].

  • Hydroxyl Functionalities: Hydrogen-bonding groups, particularly hydroxyl moieties at strategic positions, form critical interactions with residues in the PTP1B active site, notably with the catalytically essential Asp48 and Arg221 residues [1].

  • Molecular Flexibility: The rotational freedom between the benzofuran and aryl rings allows this compound to adopt optimal conformations for binding, potentially explaining its superior activity compared to more constrained analogs [1].

Research Context and Therapeutic Potential

Natural Source and Isolation

This compound was originally isolated from Morus bombycis (mulberry) through bioassay-guided fractionation of the chloroform-soluble extract [1]. The isolation process typically involves:

  • Extraction: Dried plant material is sequentially extracted with solvents of increasing polarity (hexane, chloroform, methanol).
  • Bioassay-Guided Fractionation: The PTP1B inhibitory activity is tracked throughout the fractionation process using the in vitro assay described previously.
  • Chromatographic Separation: Active fractions are subjected to column chromatography and preparative HPLC to purify individual compounds.
  • Structure Elucidation: The structure of this compound was determined using spectroscopic methods including NMR, UV, and MS, revealing its 2-arylbenzofuran architecture [1].
Therapeutic Implications for Diabetes Management

The pursuit of PTP1B inhibitors like this compound represents a promising approach for addressing insulin resistance, a fundamental pathological feature of type 2 diabetes. By specifically inhibiting PTP1B, these compounds enhance and prolong insulin receptor phosphorylation, leading to amplified downstream insulin signaling and improved glucose uptake in peripheral tissues [2].

Recent studies have demonstrated that allosteric PTP1B inhibitors, particularly those derived from natural products, may offer superior therapeutic profiles compared to active-site directed inhibitors. These allosteric inhibitors often demonstrate better selectivity, reduced toxicity, and more favorable pharmacokinetic properties, addressing the challenges that have hampered the clinical development of earlier PTP1B-targeted therapies [2]. The mixed-type inhibition exhibited by this compound suggests it may share some of these advantageous characteristics.

The discovery and characterization of this compound as a potent PTP1B inhibitor contributes to the growing body of evidence supporting the continued investigation of natural products as sources of novel antidiabetic agents. Future research should focus on optimizing its structure for enhanced potency and bioavailability, comprehensive assessment of in vivo efficacy, and detailed safety profiling to fully evaluate its therapeutic potential.

References

Albafuran A inhibitory effect on HIF-1 for cancer research

Author: Smolecule Technical Support Team. Date: February 2026

HIF-1α as a Therapeutic Target in Cancer

Hypoxia-inducible factor-1 alpha (HIF-1α) is a key transcriptional regulator of cellular response to low oxygen conditions (hypoxia) and is critically involved in tumor progression [1]. In many cancers, HIF-1α is overexpressed even under normoxic conditions due to activated oncogenic signaling pathways [2].

Key aspects of HIF-1α in cancer biology:

  • HIF-1α regulates over 100 target genes involved in angiogenesis, metastasis, metabolic adaptation, and treatment resistance [1] [2]
  • HIF-1α protein is rapidly degraded under normoxic conditions (half-life ~5 minutes) via prolyl hydroxylase (PHD)-mediated hydroxylation and subsequent VHL-dependent ubiquitination and proteasomal degradation [1]
  • Under hypoxic conditions, PHD activity decreases, leading to HIF-1α stabilization, nuclear translocation, dimerization with HIF-1β, and transcription of target genes [3] [1]

Established HIF-1α Inhibitors and Their Mechanisms

While Albafuran A-specific data is unavailable, several HIF-1α inhibitors with characterized mechanisms provide useful reference points:

Table 1: Documented HIF-1α Inhibitors and Their Mechanisms of Action

Inhibitor Mechanism of Action Experimental Evidence
MO-2097 [4] Inhibits HIF-1α accumulation via hnRNPA2B1 binding In vivo efficacy in xenograft models; activity in patient-derived organoids
Celastrol [3] Inhibits mTOR/p70S6K/eIF4E and ERK1/2 signaling Reduced HIF-1α protein synthesis; decreased tumor growth in Hep3B xenografts
siRNA/HIF-1α knockdown [5] Genetic silencing of HIF-1α expression Induced ferroptosis in NSCLC; suppressed proliferation and invasion
YC-1, Topotecan, Digoxin [6] Various mechanisms of HIF-1α pathway inhibition Documented in pulmonary fibrosis research with potential cancer applications

Comprehensive Experimental Framework for HIF-1α Inhibition Studies

Initial Screening: HIF-1α Accumulation and Transcriptional Activity

Hypoxia Induction and Treatment:

  • Culture cancer cell lines (HeLa, Hep3B, or other relevant models) under severe hypoxia (0.1-1% O₂) for 4-16 hours [7] [3]
  • Establish dose-response curves with test compound (this compound); include known inhibitors as positive controls
  • Use CoCl₂ (100-200 μM) or desferrioxamine (DFO, 100-300 μM) as chemical hypoxia mimetics when needed [8] [1]

HIF-1α Protein Detection - Western Blot Protocol:

  • Prepare whole cell lysates using RIPA buffer with protease and phosphatase inhibitors
  • Separate 20-50 μg protein on 4-12% Bis-Tris gels and transfer to PVDF membranes
  • Block with 3-5% non-fat milk or BSA in TBST for 1 hour
  • Incubate with primary antibodies: anti-HIF-1α (1:200-1:1000), anti-HIF-1β (1:1000), anti-β-actin (loading control, 1:5000) overnight at 4°C [9] [7]
  • Incubate with appropriate HRP-conjugated secondary antibodies (1:2000-1:5000) for 1 hour
  • Develop using ECL or similar chemiluminescent detection system

HRE Reporter Assay - Luciferase Protocol:

  • Transfect cells with pGL3-HRE-Luciferase plasmid (containing VEGF HRE repeats) and pRL-CMV (Renilla normalization control) [3]
  • After 24 hours, treat with test compound and expose to hypoxia for 16 hours
  • Measure firefly and Renilla luciferase activities using dual-luciferase reporter assay system
  • Normalize HRE-driven firefly luciferase activity to constitutive Renilla luciferase activity
Functional Characterization: Downstream Target Gene Expression

Table 2: Key HIF-1α Target Genes for Functional Assessment

Target Gene Function in Cancer Detection Method
VEGF [3] [6] Angiogenesis, endothelial cell proliferation qRT-PCR, ELISA
EPO [3] Erythropoiesis, cell survival qRT-PCR, ELISA
GLUT1 [1] Glucose uptake, metabolic adaptation qRT-PCR, Western blot
PKM2 [7] Glycolytic switch, metabolic reprogramming qRT-PCR, Western blot
MMP-1 [9] Extracellular matrix remodeling, invasion qRT-PCR, Zymography

qRT-PCR Protocol for Target Gene Expression:

  • Extract total RNA using TRIzol or column-based methods
  • Synthesize cDNA using reverse transcriptase (1 μg RNA per reaction)
  • Perform quantitative PCR with SYBR Green or TaqMan chemistry
  • Use primer sequences from published studies [9] [7]
  • Normalize expression to housekeeping genes (HSP90, β-actin, PBGD)
  • Calculate relative expression using ΔΔCt method
Mechanistic Studies: Signaling Pathway Analysis

HIF-1α Regulation Pathways: Since HIF-1α can be regulated through both synthesis and degradation pathways, determine this compound's primary mechanism:

Protein Synthesis Inhibition Assay:

  • Treat cells with compound under hypoxia
  • Add cycloheximide (CHX, 10-100 μg/mL) to block new protein synthesis
  • Collect samples at time points (0, 15, 30, 60, 90 min) after CHX addition
  • Measure HIF-1α half-life by Western blot [3]

Protein Degradation Pathway:

  • Treat cells with compound under hypoxia
  • Add MG-132 (10-20 μM) to inhibit proteasomal degradation
  • Assess HIF-1α accumulation by Western blot [3]

Key Signaling Pathways to Assess:

  • mTOR/p70S6K/eIF4E pathway: Detect phospho/total mTOR, p70S6K, eIF4E by Western blot [3]
  • MAPK/ERK pathway: Detect phospho/total ERK1/2 by Western blot [3] [2]
  • PI3K/Akt pathway: Detect phospho/total Akt by Western blot [1]
Functional Phenotypic Assays

Invasion Assay - Modified Boyden Chamber Protocol:

  • Coat Transwell inserts (8 μm pore size) with Matrigel (50-100 μg/filter)
  • Seed 2.5-5 × 10⁴ serum-starved cells in upper chamber with test compound
  • Fill lower chamber with medium containing 10% FBS as chemoattractant
  • Incubate for 24-48 hours at 37°C
  • Remove non-invaded cells from upper surface with cotton swab
  • Fix, stain invaded cells on lower surface with crystal violet or calcein-AM
  • Count cells in 5 random fields per filter [3] [2]

Colony Formation Assay:

  • Seed 500-1000 cells in 6-well plates with test compound
  • Culture for 7-14 days with medium changes every 3-4 days
  • Fix with methanol, stain with crystal violet
  • Count colonies >50 cells [2]

Ferroptosis Induction Assessment: Since HIF-1α inhibition can induce ferroptosis in NSCLC [5], measure:

  • Reactive oxygen species (ROS) using DCFDA or similar probes
  • Lipid peroxidation products (malondialdehyde, MDA)
  • Glutathione (GSH) levels
  • Ferrous ion (Fe²⁺) levels
  • Validate with ferroptosis inhibitors (ferrostatin-1, 10 μM)

HIF-1α Signaling and Experimental Assessment

The diagram below illustrates the HIF-1α signaling pathway and potential intervention points for inhibitors like this compound.

G cluster_oxygen Oxygen Sensing & HIF-1α Regulation cluster_signaling Upstream Signaling Pathways cluster_transcription Transcriptional Activation cluster_phenotypes Cancer Phenotypes cluster_assessment Experimental Assessment Oxygen Oxygen Availability PHD PHD Activity Oxygen->PHD Stimulates VHL VHL Binding PHD->VHL Enables Degradation Proteasomal Degradation VHL->Degradation HIF1A_synth HIF-1α Protein Synthesis HIF1A_accum HIF-1α Accumulation & Nuclear Translocation HIF1A_synth->HIF1A_accum Potential inhibitor target Dimerization Dimerization with HIF-1β HIF1A_accum->Dimerization Assay1 Western Blot (HIF-1α protein) HIF1A_accum->Assay1 mTOR mTOR/p70S6K mTOR->HIF1A_synth Promotes ERK ERK1/2 ERK->HIF1A_synth Promotes PI3K PI3K/Akt PI3K->HIF1A_synth Promotes HRE HRE Binding & Target Gene Activation Dimerization->HRE VEGF VEGF HRE->VEGF EPO EPO HRE->EPO GLUT1 GLUT1 HRE->GLUT1 MMPs MMPs HRE->MMPs PKM2 PKM2 HRE->PKM2 Assay2 Luciferase Reporter (HRE activity) HRE->Assay2 Angiogenesis Angiogenesis VEGF->Angiogenesis Assay3 qRT-PCR (Target genes) VEGF->Assay3 Survival Cell Survival EPO->Survival EPO->Assay3 Metabolism Metabolic Reprogramming GLUT1->Metabolism Invasion Invasion & Metastasis MMPs->Invasion PKM2->Metabolism Assay4 Invasion Assay Invasion->Assay4 Assay5 Colony Formation Survival->Assay5 Inhibitor This compound (Putative Inhibitor) Inhibitor->HIF1A_synth Potential Inhibition Inhibitor->HIF1A_accum Potential Inhibition Inhibitor->HRE Potential Inhibition

Research Recommendations for this compound

  • Begin with broad screening using the HIF-1α accumulation and HRE reporter assays across multiple cancer cell lines
  • Include positive controls like known HIF-1α inhibitors (Celastrol, MO-2097) to validate your experimental systems
  • Explore multiple cancer types - particularly those with documented HIF-1α dependence like melanoma [2], NSCLC [5], and prostate cancer [7]
  • Consider mechanism-of-action studies early to determine if this compound affects HIF-1α synthesis, stability, or transcriptional activity

Future Research Directions

Once initial HIF-1α inhibition is confirmed for this compound, these advanced studies would be valuable:

  • In vivo efficacy in xenograft models measuring tumor growth and HIF-1α target gene expression [4] [3]
  • Patient-derived organoid models to assess clinical relevance [4]
  • Combination studies with chemotherapy, targeted therapy, or immunotherapy
  • Biomarker development for patient selection and treatment monitoring

References

Comprehensive Analytical Framework for Evaluating Albafuran A Antioxidant Activity: Standardized Assay Protocols and Methodologies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Antioxidant Mechanisms and Assessment Approaches

The evaluation of novel antioxidant compounds like Albafuran A requires a multifaceted analytical approach that encompasses diverse mechanistic pathways through which antioxidants neutralize reactive oxygen species (ROS) and mitigate oxidative stress. Antioxidants primarily function through two principal mechanisms: hydrogen atom transfer (HAT) and single electron transfer (SET), with many bioactive compounds employing a combination of both pathways depending on their chemical structure and the reaction environment [1]. The complex molecular architecture of this compound, characterized by its furan ring system, suggests potential activity across multiple antioxidant mechanisms, necessitating comprehensive assessment using orthogonal methodologies. Each antioxidant mechanism exhibits unique reaction kinetics, pH dependencies, and specificity toward different radical species, making a single assay approach insufficient for characterizing complete antioxidant potential [2].

The selection of appropriate antioxidant assessment methods must consider both chemical relevance to predicted mechanisms and biological applicability to potential therapeutic uses. This protocol outlines four well-established, complementary assays that collectively provide a complete antioxidant profile: ORAC (reactive oxygen species scavenging), ABTS and DPPH (stable radical neutralization), and FRAP (metallic ion reduction). Each method has been optimized for implementation in standard laboratory settings with clearly defined experimental parameters, validation criteria, and standardization approaches to ensure reproducible quantification of this compound's antioxidant capacity. These protocols incorporate appropriate reference standards including Trolox (water-soluble vitamin E analog) and ascorbic acid, enabling cross-assay comparisons and benchmarking against established antioxidants [3] [4].

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle and Applications

The Oxygen Radical Absorbance Capacity (ORAC) assay measures the ability of antioxidant compounds to protect a fluorescent probe from peroxyl radical-induced degradation, providing a biologically relevant assessment of radical scavenging capacity. The assay employs AAPH (2,2'-azobis(2-methylpropionamidine) dihydrochloride) as a thermal decomposition generator of peroxyl radicals, which are commonly encountered in biological systems and contribute significantly to oxidative stress in human physiology [3]. As the peroxyl radicals attack the fluorescent probe, fluorescence intensity decays over time, while antioxidants competitively scavenge these radicals, thereby protecting the fluorescent probe and preserving signal intensity. The area under the fluorescence decay curve (AUC) is quantified and compared between samples and standards, with Trolox typically serving as the reference compound for calculating Trolox Equivalent (TE) antioxidant capacity [3].

The ORAC assay is particularly valuable for assessing this compound's bioactivity because it incorporates time-dependent inhibition kinetics rather than single endpoint measurements, thus capturing both rapid and slow-reacting antioxidant components. Furthermore, the peroxyl radicals generated in this assay demonstrate relevant biological activity and can interact with both water-soluble and lipid-soluble antioxidants, enabling assessment of total antioxidant capacity when hydrophilic and lipophilic fractions are tested separately [3]. Modifications of the standard ORAC protocol include ORACFL which uses fluorescein as the fluorescent probe, and adaptations for high-throughput screening platforms that facilitate rapid evaluation of multiple this compound concentrations and formulations.

Detailed Experimental Protocol

Table 1: Reagent Formulations for ORAC Assay

Reagent Composition Storage Conditions Stability
Fluorescein Solution 70 nM in 75 mM phosphate buffer (pH 7.4) 4°C, protected from light 1 week
AAPH Solution 240 mM in phosphate buffer Prepared fresh before assay 2 hours
Trolox Standard 0-200 µM in buffer or solvent matching samples -20°C for stock solutions 6 months
This compound Samples Serial dilutions in appropriate solvent -80°C for stock, fresh working dilutions Variable

Begin by preparing a 75 mM phosphate buffer solution (pH 7.4) and filter-sterilizing through a 0.22 µm membrane. Prepare fresh 240 mM AAPH solution in buffer, ensuring complete dissolution with gentle vortexing. Create a 70 nM fluorescein working solution from concentrated stock in phosphate buffer, protecting it from light exposure. Prepare this compound samples in serial dilutions using the same solvent system employed for Trolox standards to maintain consistency. For microplate implementation, add 20 µL of each this compound dilution, Trolox standard, or blank solvent to appropriate wells, followed by 200 µL of fluorescein working solution. Pre-incubate the plate at 37°C for 10-15 minutes to temperature equilibrium, then rapidly add 80 µL of AAPH solution to initiate the reaction [3].

Measure fluorescence immediately using fluorescence plate reader with excitation at 485 nm and emission at 520 nm, taking readings every 2 minutes for 90-120 minutes until fluorescence decreases to less than 5% of initial values. Maintain temperature at 37°C throughout the measurement period using the instrument's temperature control system. Include appropriate blank corrections (fluorescence without AAPH) and positive controls (Trolox standards) in each experimental run. Calculate the area under each fluorescence decay curve (AUC) relative to the blank, then determine the net AUC by subtracting the AUC of the blank. Generate a Trolox standard curve from net AUC values and express this compound antioxidant capacity as micromoles Trolox Equivalents (TE) per mg compound or molar TE for direct molecular comparison [3].

G Start Begin ORAC Protocol Prep Prepare Reagents: - 75 mM phosphate buffer pH 7.4 - 240 mM AAPH (fresh) - 70 nM fluorescein - Trolox standards - this compound dilutions Start->Prep Plate Plate Setup: Add 20 µL sample/standard Add 200 µL fluorescein solution Prep->Plate Equil Pre-incubate plate at 37°C for 10-15 minutes Plate->Equil Initiate Initiate reaction: Add 80 µL AAPH solution Equil->Initiate Measure Fluorescence measurement: Ex: 485 nm, Em: 520 nm Read every 2 min for 90-120 min Maintain at 37°C Initiate->Measure Calculate Calculate results: Determine AUC for each curve Compute net AUC (sample - blank) Generate Trolox standard curve Measure->Calculate Express Express antioxidant capacity: µmol TE/mg compound or molar TE values Calculate->Express

ABTS Radical Scavenging Assay

Principle and Applications

The ABTS radical cation decolorization assay measures the ability of antioxidants to scavenge the stable radical cation 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•⁺) through either hydrogen atom transfer or single electron transfer mechanisms. The assay involves pre-forming the blue-green ABTS radical cation prior to antioxidant addition, which results in reduction to colorless ABTS upon reaction with hydrogen-donating antioxidants, quantified by decreased absorbance at 734 nm [5] [6]. This improved ABTS assay represents a significant advancement over earlier TEAC (Trolox Equivalent Antioxidant Capacity) methods because it eliminates intermediary radicals, employs a direct decolorization endpoint, and accommodates both hydrophilic and lipophilic antioxidant systems without modification [5] [7].

For this compound characterization, the ABTS assay provides a rapid screening method for total antioxidant capacity with excellent reproducibility across diverse laboratory environments. The pre-generated radical cation remains stable for extended periods, enabling multiple assays from a single preparation, while the simple spectrophotometric endpoint facilitates implementation in laboratories without specialized equipment. The ABTS•⁺ radical demonstrates solubility in both aqueous and organic solvent systems, allowing assessment of this compound antioxidant activity across various physiological compartments and formulation environments [6]. This versatility makes the ABTS assay particularly valuable for initial antioxidant screening during this compound purification and formulation development.

Detailed Experimental Protocol

Table 2: ABTS Assay Parameters and Specifications

Parameter Specification Optimal Range Notes
ABTS•⁺ Generation Incubate ABTS with K₂S₂O₈ 12-16 hours in dark Absorbance ~0.70 at 734 nm
Working Solution Dilute with buffer to A₇₃₄=0.70±0.02 Adjust with PBS (pH 7.4) Fresh daily preparation
Wavelength 734 nm 700-760 nm Minimal interference from samples
Reaction Time 6-10 minutes Monitor until stable Kinetics dependent on antioxidant type
Temperature 30°C or room temperature 20-37°C Control for kinetic comparisons

Prepare ABTS radical cation stock solution by dissolving ABTS in water or buffer to a final concentration of 7 mM. Add 2.45 mM potassium persulfate (final concentration) and allow the mixture to incubate in darkness at room temperature for 12-16 hours to ensure complete radical formation. The resulting ABTS•⁺ solution appears as an intensely colored blue-green liquid with stable radical characteristics. Before assay execution, dilute this stock solution with phosphate-buffered saline (PBS, pH 7.4) or other appropriate buffer to an absorbance of 0.70 ± 0.02 at 734 nm [5] [7]. This working solution should be used within 8 hours of preparation to maintain consistency between assays.

For the assay procedure, prepare this compound samples in appropriate solvents at multiple concentrations, ensuring the solvent system does not interfere with ABTS•⁺ stability or absorbance measurements. Combine 10-20 µL of each this compound dilution with 200 µL of ABTS•⁺ working solution in a 96-well microplate format, mixing immediately after addition. Include Trolox standard solutions (typically 0-2000 µM) as calibration references and appropriate solvent blanks. Allow the reaction to proceed for 6-10 minutes at controlled temperature (25-30°C recommended), then measure absorbance at 734 nm using a microplate reader. Calculate the percentage inhibition of ABTS•⁺ absorbance using the formula:

% Inhibition = [(A_control - A_sample)/A_control] × 100

where A_control represents the absorbance of ABTS•⁺ with solvent alone and A_sample represents the absorbance with this compound or standard. Generate a dose-response curve for this compound and determine the IC₅₀ value (concentration providing 50% inhibition) from nonlinear regression analysis. Express results as Trolox Equivalents (TE) by comparing this compound scavenging activity to the Trolox standard curve [6] [7].

DPPH Radical Scavenging Assay

Principle and Applications

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay represents one of the most widely employed methods for preliminary antioxidant assessment due to its simplicity, reproducibility, and minimal equipment requirements. The stable nitrogen-centered DPPH radical exhibits a characteristic deep purple color with maximum absorbance at 517 nm, which diminishes significantly as antioxidants reduce the radical through hydrogen atom donation or electron transfer mechanisms [1]. The degree of color change from purple to yellow provides a direct visual and spectrophotometric quantification of radical scavenging capacity, requiring only basic laboratory instrumentation for implementation.

The DPPH assay enables rapid screening of this compound antioxidant potency through two potential mechanistic pathways: hydrogen atom transfer (HAT) where the antioxidant directly donates a hydrogen atom to neutralize the radical, or single electron transfer (SET) where the antioxidant transfers an electron to reduce the DPPH radical [1]. Although the assay does not distinguish between these pathways, it provides valuable quantitative information about this compound's free radical neutralizing capacity. The method is particularly useful for assessing antioxidants in natural product extracts, pharmaceuticals, and food products, with extensive literature values available for comparative analysis. However, researchers should note that the DPPH radical lacks biological relevance compared to peroxyl or hydroxyl radicals, and the assay's organic solvent requirements may limit direct physiological extrapolation.

Detailed Experimental Protocol

Prepare a 0.1 mM DPPH solution in methanol, ethanol, or a mixture with buffer, ensuring complete dissolution and protection from light during preparation and storage. The solution should exhibit an initial absorbance of approximately 0.9-1.2 at 517 nm when measured in a 1 cm pathlength cuvette. Prepare this compound samples in serial dilutions using the same solvent as the DPPH solution to prevent precipitation or solvent effects. For the reaction mixture, combine equal volumes (typically 100 µL each) of this compound solution and DPPH working solution in a 96-well microplate, mixing thoroughly immediately after combination [1]. Include control wells containing DPPH solution with solvent alone (negative control) and reference antioxidants such as Trolox or ascorbic acid (positive controls).

Incubate the reaction mixture in darkness at room temperature for 30 minutes to allow complete reaction between this compound and DPPH radicals, then measure absorbance at 517 nm using a microplate reader. Calculate the percentage of DPPH radical scavenging activity using the formula:

% Scavenging = [(A_control - A_sample)/A_control] × 100

where A_control represents the absorbance of DPPH with solvent alone and A_sample represents the absorbance with this compound. Generate dose-response curves for this compound and reference standards, determining the IC₅₀ value (concentration required for 50% radical scavenging) through nonlinear regression analysis. For additional quantification, express results as Trolox Equivalents (TE) by comparing the scavenging activity of this compound to a Trolox standard curve prepared concurrently [1].

G Start Begin DPPH Protocol DPPH Prepare 0.1 mM DPPH solution in methanol/ethanol Protect from light Start->DPPH Samples Prepare this compound dilutions in same solvent DPPH->Samples Mix Combine equal volumes (100 µL each) of sample and DPPH solution Samples->Mix Incubate Incubate in darkness at room temperature for 30 minutes Mix->Incubate Measure Measure absorbance at 517 nm Incubate->Measure Calculate Calculate % scavenging: [(A_control - A_sample)/A_control] × 100 Measure->Calculate Results Determine IC₅₀ and Trolox Equivalents Calculate->Results

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle and Applications

The FRAP (Ferric Reducing Antioxidant Power) assay quantifies antioxidant capacity through an electron transfer mechanism that reduces ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) under acidic conditions. The assay employs a colorless complex of Fe³⁺-TPTZ (2,4,6-tripyridyl-s-triazine) which, upon reduction to Fe²⁺, forms an intense blue-colored complex with maximum absorbance at 593 nm [4]. The reduction potential of the reaction is approximately 700 mV, similar to that of ABTS•⁺, enabling detection of antioxidants with significant electron-donating capacity while excluding compounds with higher reduction potentials that might not function effectively as biological antioxidants.

For this compound characterization, the FRAP assay provides complementary information to radical scavenging methods by specifically measuring reductive capacity rather than direct radical neutralization. This electron-transfer-based mechanism predominates under acidic conditions (pH 3.6), which maintains iron solubility but may influence the ionization state and reactivity of certain antioxidant functional groups [4]. The FRAP assay demonstrates particular sensitivity to polyphenols and other reducing antioxidants, but cannot detect compounds that act exclusively through hydrogen atom transfer mechanisms such as thiols (glutathione) or proteins. Researchers should note that the assay measures potential antioxidant activity rather than actual radical quenching capability, and results may not always correlate with biological effectiveness in physiological environments where multiple mechanisms operate simultaneously.

Detailed Experimental Protocol

Table 3: FRAP Assay Component Specifications

Component Composition Mixing Ratio Final Concentration
Acetate Buffer 300 mM, pH 3.6 10 parts 250 mM in final mixture
TPTZ Solution 10 mM in 40 mM HCl 1 part 0.83 mM in final mixture
FeCl₃·6H₂O 20 mM in distilled water 1 part 1.67 mM in final mixture
FRAP Working Reagent Combined above components 10:1:1 ratio Prepare fresh before use

Prepare FRAP working reagent by combining 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 volume ratio. This reagent should be prepared fresh daily and protected from light. The solution may appear slightly greenish but develops the characteristic blue color upon reaction with reducing antioxidants. Prepare this compound samples in appropriate solvents at multiple concentrations, with aqueous or mild alcoholic solvents preferred for compatibility with the assay system. In a 96-well microplate, combine 5-20 µL of this compound sample with 20 µL distilled water and 150 µL FRAP working reagent, mixing immediately after addition [4].

Incubate the reaction mixture at 37°C for 4-8 minutes while protecting from light, then measure absorbance at 593 nm using a microplate reader. For compounds with slow reaction kinetics like certain flavonoids and complex polyphenols, extend the incubation period to 30-250 minutes with periodic measurements to capture complete reduction potential [8]. Prepare a standard curve using FeSO₄·7H₂O (0-2000 µM) or Trolox standards (0-2000 µM) processed identically to samples. Calculate the FRAP value of this compound by comparing its absorbance to the standard curve, expressing results as micromoles Fe²⁺ equivalents per mg compound or Trolox Equivalents (TE) based on the standard used. Include appropriate blank corrections (FRAP reagent with solvent alone) and quality controls with established antioxidants like ascorbic acid in each assay run [4] [8].

Data Interpretation and Method Validation

Comparative Analysis of Assay Results

Table 4: Comparative Analysis of Antioxidant Assay Methods

Assay Mechanism Radical Type Endpoint This compound Advantages Limitations
ORAC HAT Peroxyl radicals Fluorescence decay Biological relevance, kinetic data Complex procedure, specialized equipment
ABTS SET/HAT ABTS radical cation Absorbance at 734 nm Rapid, versatile solvents, high throughput Limited biological relevance
DPPH SET/HAT Nitrogen-centered radical Absorbance at 517 nm Simple, inexpensive, rapid screening Organic solvents, slow kinetics for some compounds
FRAP SET Ferric ion complex Absorbance at 593 nm Simple, inexpensive, reducing power specific Acidic conditions, no HAT detection

Interpreting this compound antioxidant activity across multiple assays requires understanding of the complementary mechanisms and contextual limitations of each method. The ORAC assay provides the most biologically relevant assessment for peroxyl radical scavenging, which represents a prevalent radical species in lipid oxidation and cellular damage [3]. The ABTS and DPPH assays measure more general radical scavenging capacity against stable artificial radicals, offering rapid screening but limited direct biological correlation. The FRAP assay specifically characterizes reductive capacity, which may relate to regeneration of endogenous antioxidants but does not directly assess radical quenching ability [4] [2].

When evaluating this compound bioactivity, consider the kinetic profiles observed in different assays, as these may reveal important aspects of its antioxidant behavior. Fast-reacting antioxidants typically provide immediate protection against radical insult, while slow-reacting antioxidants may offer sustained protection over extended periods [8]. The relative potency of this compound across different assay systems provides insight into its predominant mechanism—whether it primarily functions through hydrogen donation, electron transfer, or metal reduction—which informs potential biological applications and formulation strategies. Significant discrepancies between assay results may indicate specific radical preferences or contextual dependencies in this compound's antioxidant behavior that warrant further investigation.

Quality Control and Method Validation

Implement rigorous quality control measures throughout this compound antioxidant assessment to ensure data reliability and interlaboratory reproducibility. Include standard reference materials such as Trolox and ascorbic acid in each assay run to monitor performance and enable cross-study comparisons. Establish standard operating procedures for each method with defined acceptance criteria for reference compounds (e.g., Trolox IC₅₀ values within historical ranges). Perform linearity studies for this compound across appropriate concentration ranges, with R² values ≥0.98 for standard curves considered acceptable [2].

Determine precision and reproducibility through repeated measurements of this compound samples across multiple independent experiments, with coefficient of variation (CV) values <10% considered acceptable for most antioxidant assays. Assess analytical sensitivity by determining the limit of detection (LOD) and limit of quantification (LOQ) for each method specific to this compound analysis. For results intended for publication or regulatory submission, conduct method validation including assessment of robustness to minor procedural variations, intermediate precision across different analysts or instruments, and solution stability under assay conditions [2].

Conclusion and Research Applications

This comprehensive protocol collection provides standardized methodologies for thorough characterization of this compound antioxidant properties through orthogonal mechanistic approaches. The combination of ORAC, ABTS, DPPH, and FRAP assays enables researchers to obtain a complete antioxidant profile encompassing peroxyl radical scavenging, stable radical neutralization, and metal reduction capabilities. The consistent implementation of these protocols across research laboratories will facilitate meaningful comparisons between studies and accelerate the development of this compound as a potential therapeutic agent or nutraceutical ingredient.

Future applications of these antioxidant assessment protocols may include structure-activity relationship studies of this compound analogs, synergistic combination testing with established antioxidants, and bioavailability assessments across different formulations. Additionally, these standardized methods provide a foundation for advancing to more complex biological systems including cellular antioxidant protection assays, inhibition of lipid peroxidation in model systems, and ultimately in vivo validation of antioxidant efficacy. Through rigorous application of these protocols, researchers can establish a robust scientific foundation for understanding this compound's potential contributions to managing oxidative stress in human health and disease.

References

Application Note: UPLC-Q-Orbitrap-MS Analysis of Natural Products

Author: Smolecule Technical Support Team. Date: February 2026

This application note outlines a robust method for the identification and quantification of natural products, such as coumarins, flavonoids, and terpenes, using Ultra-Performance Liquid Chromatography coupled with a Q-Exactive Orbitrap Mass Spectrometer (UPLC-Q-Orbitrap-MS) [1] [2] [3]. This protocol is adapted from methodologies successfully applied to complex herbal matrices like Citri Sarcodactylis Fructus and ginseng stem-leaf [1] [2].

The workflow below summarizes the complete analytical procedure:

Detailed Experimental Protocol

Sample Preparation
  • Extraction: Weigh approximately 100 mg of powdered plant material into a centrifuge tube. Add 1.0 mL of a suitable solvent (e.g., 80% methanol [4] or 100% methanol [1]). Vortex mix for 10 minutes and then sonicate for 30 minutes at room temperature.
  • Clarification: Centrifuge the extract at 12,000-15,000 rpm for 10 minutes at 4°C [1] [4].
  • Clean-up (if needed): Pass the supernatant through a solid-phase extraction (SPE) cartridge or a 0.22 μm membrane filter prior to injection [5].
UPLC Conditions for Separation

The following conditions provide a starting point for method development, optimized for separating complex natural product mixtures [1] [3].

  • Column: C18 reversed-phase (e.g., 2.1 × 50-150 mm, 1.7-1.8 μm particle size) [4] [6].
  • Mobile Phase A: 0.1% (v/v) Formic acid in water [6] [3].
  • Mobile Phase B: 0.1% (v/v) Formic acid in acetonitrile [6] or methanol [4].
  • Gradient Elution: | Time (min) | % Mobile Phase B | |------------|-------------------| | 0 | 3% | | 0.8 | 3% | | 5.0 | 60% | | 6.0 | 100% | | 7.0 | 100% | | 10.0 | 3% |
  • Flow Rate: 0.3 mL/min [4] [6].
  • Column Temperature: 35-60°C [6] [3].
  • Injection Volume: 1-5 μL [6].
Q-Orbitrap-MS Detection Parameters

Orbitrap technology provides the high resolution and mass accuracy needed to confidently identify compounds in complex samples [7]. The method typically uses two scan events: a full MS scan for discovery and a data-dependent MS2 (dd-MS2) scan for identification.

Configure the mass spectrometer with parameters similar to those in the table below, which are compiled from several applications [1] [4] [5].

| Parameter | Full MS Scan | Data-Dependent MS² (dd-MS²) | | :--- | :--- | :--- | | Ionization Mode | Heated Electrospray Ionization (H-ESI), Positive and/or Negative mode switching [1] [4] | | Spray Voltage | 3.0 - 3.2 kV (Positive) [4] [6] | | Capillary Temp | 300 - 350 °C [4] [6] | | Resolution | 70,000 - 140,000 [4] [5] [6] | 17,500 - 35,000 [4] [6] | | Scan Range | m/z 100 - 1500 [6] | | AGC Target | 1e6 - 3e6 [6] | 1e5 - 2e5 [6] | | Maximum IT | 100 - 200 ms [6] | 50 - 100 ms [6] | | Isolation Window | - | 1.0 - 4.0 m/z [6] | | Collision Energy | - | Stepped NCE: 20, 35, 55 eV [6] or fixed 30 eV [4] |

Data Processing and Analysis
  • Component Identification: Process the raw data using software (e.g., Compound Discoverer, Xcalibur). Identify compounds by comparing the accurate mass of the precursor ion (typically < 5 ppm mass error) and the MS/MS fragmentation pattern with those of reference standards or databases [1] [3].
  • Quantification (if standard is available): Use the high-resolution, accurate-mass full scan data for quantification by extracting the ion chromatogram (EIC) of the target compound. For greater specificity and sensitivity, a Parallel Reaction Monitoring (PRM) method can be developed, where the Orbitrap acquires a full MS2 spectrum of a targeted precursor ion [2] [6].

Method Validation (For Quantitative Assays)

If you are developing a quantitative method, key performance characteristics should be validated. The table below shows typical targets based on validated methods for other compounds [8] [9] [2].

Parameter Target / Acceptance Criterion
Linearity & Range Correlation coefficient (r) > 0.999 [8] [2]
Precision (Repeatability) Intra- and inter-day CV < 10-15% [8] [9]
Accuracy (Recovery) 80 - 115% [9] [3]
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 10

Key Considerations for Your Research on Albafuran A

To adapt this protocol for this compound, you will need to investigate or experimentally determine several compound-specific parameters:

  • Molecular Formula and Mass: Use this to calculate the theoretical m/z for the [M+H]⁺ or [M-H]⁻ ion.
  • Fragmentation Pattern: If a standard is available, run it to establish characteristic fragment ions for confident identification via MS².
  • Chromatographic Behavior: Optimize the UPLC gradient to achieve good separation of this compound from other matrix components, which is critical for accurate quantification [1].

References

Proposed Application Note: Evaluating the Anti-inflammatory Potential of Albafuran A

Author: Smolecule Technical Support Team. Date: February 2026

Objective: This document outlines a detailed protocol to investigate the anti-inflammatory activity of Albafuran A, a 2-arylbenzofuran isolated from Morus species, by targeting key inflammatory signaling pathways. The approach is based on established methodologies used for structurally and biogenically related prenylated phenolics and stilbenes from Morus alba.

Background and Rationale

This compound is a geranyl 2-arylbenzofuran identified in mulberry species ( Morus spp.) [1] [2]. While its specific bioactivity data is lacking, the broader class of prenylated phenolics from Morus alba root bark exhibits potent multi-target anti-inflammatory and antibacterial effects [3] [4]. Prenylation enhances lipophilicity, improving interaction with membrane and target proteins, which is a key factor in the bioactivity of such compounds against Gram-positive bacteria and inflammatory targets [3]. Given the shared biosynthetic origin and structural similarities, this compound is hypothesized to possess significant anti-inflammatory activity, potentially through the inhibition of leukocyte migration and key inflammatory signaling cascades like the MEK/ERK and NF-κB pathways [4].

Proposed Experimental Workflow

The experimental strategy involves a multi-stage process, from cell-based screening to mechanistic studies, as illustrated below.

workflow Start Start: Treat Immune Cells with this compound A Assay 1: Cell Viability (WST-1) Start->A B Assay 2: Inhibition of Leukocyte Chemotaxis A->B C Mechanistic Analysis: Western Blot B->C D Pathway Focus: TLR/NF-κB & MAPK/ERK C->D End Confirm Anti-inflammatory Mechanism of Action D->End

Detailed Experimental Protocols

3.1 Cell Culture and Viability Assay This initial step ensures that any observed anti-inflammatory effects are not due to compound toxicity.

  • Cell Line: Human keratinocyte (HaCaT) cell line [3]. Alternatively, murine macrophages (e.g., RAW 264.7) or human leukemic T-cell line (Jurkat E6.1) [4].
  • Protocol:
    • Cell Seeding: Seed cells in a 96-well plate at a density of 1x10⁴ cells/well and culture overnight.
    • Compound Treatment: Treat cells with a serial dilution of this compound (recommended starting range: 0.5–64 µg/mL) dissolved in DMSO (final concentration ≤ 2.5% v/v). Include a vehicle control (DMSO only) and a blank (medium only).
    • Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
    • Viability Measurement: Add WST-1 reagent directly to each well and incubate for 1-4 hours. Measure the absorbance at 440 nm using a microplate reader [4].
    • Calculation: Calculate cell viability as a percentage of the vehicle control.

3.2 Leukocyte Migration (Chemotaxis) Assay This assay tests the hypothesis that this compound may inhibit the migration of immune cells to sites of inflammation, a key mechanism of Morus alba extracts [4].

  • Cell Line: Jurkat T cells (E6.1) [4].
  • Reagents: SDF-1α (CXCL12) as a chemoattractant.
  • Protocol:
    • Cell Pre-treatment: Pre-treat Jurkat cells (1x10⁶ cells/mL) with this compound at non-cytotoxic concentrations (e.g., IC10-IC20 from viability assay) for 1 hour or 24 hours in medium with 1% FBS.
    • Setup: Place the pre-treated cells into the upper chamber of a transwell insert (e.g., 5.0 µm pore size). Add medium containing SDF-1α (e.g., 100 ng/mL) to the lower chamber. Include a negative control (PBS only) in the lower chamber.
    • Migration: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.
    • Quantification: Carefully collect the cells that have migrated to the lower chamber and count them using an automated cell counter or flow cytometer.
    • Analysis: Calculate the Migration Index (MI): MI (%) = 100 × (Number of drug-treated cells migrating toward SDF-1 − Number migrating toward PBS) / (Number of vehicle-treated cells migrating toward SDF-1 − Number migrating toward PBS) [4].

3.3 Mechanistic Analysis via Western Blot This protocol investigates the effect of this compound on key proteins in inflammatory signaling pathways.

  • Sample Preparation:
    • Pre-treat cells (Jurkat or macrophages) with this compound for 1 hour.
    • Stimulate cells with an appropriate agonist (e.g., SDF-1 for Jurkat cells or LPS for macrophages) for 15-30 minutes.
    • Lyse cells using RIPA buffer containing protease and phosphatase inhibitors.
  • Gel Electrophoresis and Blotting:
    • Separate total protein extracts (20-40 µg per lane) by SDS-PAGE.
    • Transfer proteins to a PVDF membrane.
  • Immunoblotting:
    • Block the membrane with 5% non-fat milk.
    • Probe with primary antibodies against phospho-ERK, total ERK, phospho-IκBα, NF-κB p65, and β-actin (loading control) overnight at 4°C [4] [5].
    • Incubate with appropriate HRP-conjugated secondary antibodies.
    • Visualize bands using an ECL detection system.
Expected Results and Data Interpretation

Based on studies of related compounds, you can anticipate the following outcomes:

Table 1: Expected Anti-inflammatory and Cytotoxicity Profile of this compound

Assay Type Parameter Measured Expected Outcome Reference Compound/Model
Cell Viability IC₅₀ in HaCaT cells > 20 µg/mL (Minor effect on viability) Prenylated phenolics from M. alba [3]
Anti-chemotaxis Inhibition of SDF-1-induced Jurkat T cell migration Significant reduction at 5–20 µg/mL Oxyresveratrol from M. alba [4]
Pathway Inhibition Reduction in p-ERK and p-IκBα levels Dose-dependent inhibition Oxyresveratrol; various inhibitors [4] [5]

The signaling pathways targeted by this experimental approach, particularly the TLR4/MyD88/NF-κB axis, are summarized below.

pathways TLR4 TLR4 Activation by PAMPs/DAMPs TIRAP TIRAP TLR4->TIRAP Recruits MyD88 MyD88 TIRAP->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα (Inhibitor) IKK->IkB Phosphorylates NFkB NF-κB Release & Translocation IkB->NFkB Degrades Inflam Pro-inflammatory Gene Expression NFkB->Inflam

Conclusion

This application note provides a robust and testable framework for evaluating the anti-inflammatory activity of this compound. The proposed protocols are adapted from well-established studies on highly related compounds, increasing the likelihood of success. The expected results would position this compound as a promising candidate for further development as an anti-inflammatory agent, particularly for conditions involving chronic inflammation or bacterial infections like MRSA [3].

References

chromatographic separation techniques for Albafuran A

Author: Smolecule Technical Support Team. Date: February 2026

Theoretical Background and Separation Strategy

Chromatography is a powerful laboratory technique for separating mixtures based on the differential partitioning of components between a stationary phase and a mobile phase [1] [2]. The goal is to exploit differences in the chemical properties of Albafuran A and its impurities (e.g., polarity, molecular size, ionic charge) to achieve a pure isolate.

For a novel compound like this compound, a logical development workflow is recommended, progressing from initial crude separation to high-resolution analytical methods. The following diagram outlines this multi-stage strategy.

G Start Crude Plant Extract Frac Fractionation (Flash Chromatography) Start->Frac Screen Analytical Screening (HPLC with different columns) Frac->Screen Opt Method Optimization (DoE & Robustness Testing) Screen->Opt Val Method Validation Opt->Val End Pure this compound Val->End

Method Protocols and Operational Parameters

Based on the workflow above, here are detailed protocols for the key techniques. The tables summarize the critical parameters you need to establish for each method.

Protocol 1: Initial Fractionation using Flash Chromatography

Flash Chromatography is ideal for the rapid preparative separation of a crude extract, yielding enriched fractions for further analysis [3] [1].

  • Principle: This is a solid-liquid technique where components are separated based on differential adsorption to a solid stationary phase. Molecules with higher affinity for the stationary phase move slower than those with a higher affinity for the mobile phase [3].
  • Workflow Diagram:

G Pack Pack Column with Silica Gel Stationary Phase Load Load Sample (Dissolved in solvent) Pack->Load Equil Equilibrate with Starting Mobile Phase Load->Equil Run Run Method (Pressurized gas drives flow) Equil->Run Collect Collect Fractions (Based on TLC/UV monitoring) Run->Collect

  • Typical Parameters for Flash Chromatography:
Parameter Specification Note / Rationale
Stationary Phase Silica gel (normal phase) or C18-bonded silica (reversed-phase) Choice depends on compound polarity. Start with normal phase for most natural products [3].
Column Dimensions e.g., 40 g cartridge Scale based on sample load.
Mobile Phase Gradient from Heptane/Ethyl Acetate (normal) or Water/Methanol (reversed) Gradient elution is essential for complex mixtures [3].
Flow Rate 10-40 mL/min Higher flow rates speed up separation in flash chromatography.
Detection UV-Vis detector Collect fractions based on UV signal.
Sample Load 100 mg - 1 g of crude extract Do not overload the column to maintain resolution.
Protocol 2: Analytical Separation and Purity Analysis using RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse for precise analytical testing, purity assessment, and method optimization [4].

  • Principle: In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., water and acetonitrile). Polar compounds elute first, while non-polar compounds are retained longer, providing high-resolution separation [1] [4].
  • Workflow Diagram:

G Res Prepare Stock and Working Standard Solutions Inj Inject Sample (via Autosampler) Res->Inj Pump Pump Delivers Gradient Mobile Phase Inj->Pump Sep Separation on C18 Analytical Column Pump->Sep Detect Detection (PDA or MS Detector) Sep->Detect Data Data Analysis (Retention time, peak area) Detect->Data

  • Typical Parameters for RP-HPLC:
    • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm) [4]
    • Mobile Phase: Buffer (e.g., Phosphate, Acetate) : Methanol or Acetonitrile [4]
    • Flow Rate: 1.0 - 1.5 mL/min [4]
    • Injection Volume: 10 - 20 µL
    • Column Oven Temperature: 30 - 40°C [4]
    • Detection: Photodiode Array (PDA) Detector, e.g., at 280 nm or a wavelength specific to this compound [4]

Method Optimization and Robustness Testing

Since a direct method for this compound is unavailable, you must optimize the initial HPLC conditions. A systematic approach like Analytical Quality by Design (AQbD) is highly recommended over one-factor-at-a-time (OFAT) experiments, as it reveals interactions between variables and establishes a robust "Method Operable Design Region" [4].

A Box-Behnken Design (BBD) is an efficient response surface methodology for this purpose. It requires fewer runs than a full factorial design and avoids extreme, potentially non-functional factor combinations [5].

  • Critical Method Parameters (CMPs) to investigate:

    • pH of the aqueous buffer
    • Percentage of Organic Modifier (e.g., %MeCN) in the mobile phase
    • Column Temperature
    • Flow Rate
  • Critical Quality Attributes (CQAs) to measure:

    • Retention Time of this compound
    • Peak Resolution from the nearest eluting impurity
    • Peak Tailing Factor

Troubleshooting Common Chromatographic Issues

Even with a planned approach, challenges will arise. Here is a guide to common issues and their solutions.

Issue Possible Cause Troubleshooting Action

| Peak Tailing | Secondary interactions with stationary phase | - Add a modifier to the mobile phase

  • Use a higher quality, end-capped column | | Poor Resolution | Insufficient selectivity | - Adjust the pH of the mobile phase
  • Change the organic modifier or gradient profile | | Late Elution | Compound too retained (in RP-HPLC) | - Increase the % of organic solvent in the mobile phase [6] | | Low Recovery | Compound adsorption or degradation | - Ensure sample compatibility with the solvent
  • Use a guard column | | Retention Time Drift | Uncontrolled temperature or buffer inconsistency | - Use a column oven
  • Prepare fresh, standardized mobile phase buffers |

Conclusion and Final Recommendations

Developing a chromatographic method for a novel compound like this compound is an iterative process. To summarize the journey:

  • Start with Flash Chromatography for a rough fractionation of your crude extract.
  • Transition to Analytical RP-HPLC for high-resolution separation and purity analysis. The parameters provided offer a solid starting point, likely using a C18 column with a water-acetonitrile gradient and PDA detection.
  • Systematically Optimize using a DoE approach like Box-Behnken to efficiently find the best separation conditions and understand the method's robustness.
  • Always Validate the final method according to ICH guidelines to ensure it is fit for its intended purpose [4].

I hope this detailed application note provides a clear path forward for your work. The field of chromatography is advanced, and success often depends on careful experimentation and observation. Good luck with your research on this compound.

References

Proposed Application Note: Screening Albafuran A for Osteogenic Activity

Author: Smolecule Technical Support Team. Date: February 2026

This document outlines a proposed experimental strategy to evaluate the osteogenic differentiation-promoting potential of Albafuran A, based on the reported activity of its structural analog, Albafuran B [1].

1. Background and Rationale Albafuran B, a 2-phenylbenzofuran from Morus alba, has demonstrated promising osteogenic differentiation activity in human mesenchymal stem cells (MSCs) [1]. Given the structural similarities within natural product families, this compound is a strong candidate for similar bioactivity. This application note proposes a cell-based screening protocol to quantify its efficacy.

2. Proposed Experimental Design The core activity will be assessed by measuring established markers of osteogenesis in two types of human MSCs: umbilical cord-derived (UC-MSCs) and adipose-derived (AD-MSCs). The assay should include a positive control (e.g., a known osteogenic inducer) and a vehicle control [1].

3. Key Assay Parameters and Readouts The following table summarizes the main experimental parameters and endpoints for the proposed screening campaign.

Parameter Description
Test Compound This compound (requires sourcing or synthesis)
Reference Compound Albafuran B (for comparative analysis) [1]
Cell Models Human Umbilical Cord MSCs (UC-MSCs); Human Adipose-Derived MSCs (AD-MSCs) [1]
Key Endpoint Assays Alkaline Phosphatase (ALP) Staining & Activity; Alizarin Red S (ARS) Staining [1]
Treatment Duration 7-21 days (depending on the specific endpoint)
Proposed Mechanism Potential induction of osteogenic signaling pathways (e.g., BMP/Smad, Wnt/β-catenin).

Detailed Experimental Protocols

Protocol 1: Alkaline Phosphatase (ALP) Staining and Activity Assay ALP is an early marker of osteogenic differentiation.

  • Materials:

    • Cell culture plates (e.g., 24-well or 96-well format)
    • Fixative (e.g., 4% paraformaldehyde in PBS)
    • ALP staining kit (e.g., based on BCIP/NBT) or ALP activity assay kit (colorimetric)
    • Microplate reader
  • Procedure:

    • Cell Seeding and Treatment: Seed UC-MSCs or AD-MSCs at an appropriate density (e.g., 10,000 cells/cm²) in growth medium. After 24 hours, replace the medium with osteogenic induction medium containing varying concentrations of this compound, a vehicle control, and a positive control.
    • Induction and Fixation: Culture cells for 7-14 days, changing the medium every 2-3 days. On the day of analysis, aspirate the medium, wash cells with PBS, and fix with 4% PFA for 10-15 minutes at room temperature.
    • Staining/Quantification:
      • For Staining: Follow the manufacturer's instructions for the BCIP/NBT solution. Incubate for 30-60 minutes in the dark, then observe under a microscope. Purple/blue precipitation indicates ALP-positive cells.
      • For Activity: Lyse cells and use a pNPP-based ALP activity kit. Measure the absorbance at 405 nm using a microplate reader. Normalize the activity to total protein content.

Protocol 2: Alizarin Red S (ARS) Staining for Mineralization ARS staining quantifies calcium deposition, a late marker of osteogenesis.

  • Materials:

    • Alizarin Red S solution (40 mM, pH 4.2)
    • Acetic acid (10% v/v)
    • Ammonium hydroxide (10% v/v)
    • Centrifuge and microplate reader
  • Procedure:

    • Cell Culture and Treatment: Treat cells as described in Protocol 1 but extend the culture period to 14-21 days to allow for significant matrix mineralization.
    • Fixation and Staining: After fixation (as in Protocol 1), wash cells with distilled water. Add 40 mM Alizarin Red S solution (pH 4.2) to cover the cell layer and incubate for 20-30 minutes at room temperature with gentle shaking.
    • Quantification: Carefully remove the unbound dye and wash several times with distilled water. For quantification, dissolve the bound dye in 10% (v/v) acetic acid for 30 minutes. Transfer the solution to a microtube, vortex, and heat at 85°C for 10 minutes. After cooling and centrifugation, neutralize the supernatant with 10% ammonium hydroxide. Measure the absorbance at 405 nm [1].

Proposed Signaling Pathway Analysis

Based on the mechanism of many osteogenic compounds, this compound may act through known bone-forming pathways. The following diagram illustrates a proposed signaling cascade that could be investigated.

OsteogenicPathway AlbafuranA This compound Receptor Cell Membrane Receptor AlbafuranA->Receptor SMAD SMAD Phosphorylation Receptor->SMAD Activates Runx2 Transcription Factor (Runx2/Osterix) SMAD->Runx2 Induces ALP ALP Expression (Early Marker) Runx2->ALP Upregulates Mineral Matrix Mineralization ALP->Mineral Leads to

Proposed Osteogenic Signaling Pathway

Discussion and Future Directions

The protocols and pathways outlined above provide a robust starting point for the in vitro investigation of this compound. A direct comparison of its efficacy with the active Albafuran B would be a critical first step [1]. To build on this foundational data, you could consider:

  • Mechanistic Profiling: Validate the proposed signaling pathway using Western blotting to detect phosphorylated SMAD proteins or immunofluorescence to track the nuclear localization of Runx2.
  • Expanded Screening: Utilize the microplate-based assay format for higher-throughput screening of this compound analogs to establish structure-activity relationships (SAR) [2].

References

Optimizing Extraction of Morus alba Bioactive Compounds

Author: Smolecule Technical Support Team. Date: February 2026

While data for Albafuran A is limited, the extraction of its structural analogs and other phenolic compounds from Morus alba has been studied. The table below summarizes key parameters from recent research that you can use as a starting point for your experiments.

Target Compound/Activity Optimal Solvent Optimal Temperature Optimal Time Key Findings & Relevance
Anti-melanogenesis phenolic compounds [1] 85.2% Methanol 53.2 °C 2 hours Maximized tyrosinase inhibition (74.8%) and total phenolic content (24.8 µg GAE/mg); highly relevant for phenolic compounds like benzofurans.
α-Glucosidase inhibitory flavonoids [2] 80% Ethanol (eluate) Not Specified Not Specified Bioassay-guided fractionation successfully identified potent flavonoids from root bark, a recommended strategy.

| General Plant Essential Oils [3] | Water (by steam distillation) | 80-95 °C (cooking) 95-100 °C (distillation) | 50-80 min (cooking) | A basic hydrodistillation process for volatile oils; may require modification for non-volatile benzofurans. |

The following workflow diagrams the process of using Response Surface Methodology (RSM) for systematic extraction optimization, based on the successful approach used for melanogenesis-inhibitory compounds [1].

Frequently Asked Questions & Troubleshooting

Here are some specific issues you might encounter and potential solutions based on general principles and the gathered data.

1. My yield of this compound is consistently low. What are the most critical parameters to adjust first?

  • Primary Factors to Check: Focus on extraction solvent and temperature first. The search results strongly indicate that a high concentration of methanol (around 80-85%) is highly effective for extracting a wide range of phenolic compounds, including benzofurans, from Morus alba leaves [1]. Temperature also plays a crucial role in compound solubility and diffusion rates.
  • Actionable Tip: Start with a binary solvent system like 80-85% methanol in water and a moderate temperature (e.g., 50-55°C). Use the RSM approach diagrammed above to fine-tune these parameters alongside extraction time.

2. How can I be sure my extraction process is effectively targeting this compound?

  • Implement Analytical Monitoring: You need a way to track this compound specifically during optimization.
  • Actionable Tip: Develop a fast analytical method, such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to qualitatively or quantitatively detect this compound in your extracts. Use this method to screen different fractions and conditions quickly. The total phenolic content assay used in one study [1] is a good general proxy but is not specific to your target.

3. The biological activity of my final extract is inconsistent between batches. How can I improve reproducibility?

  • Address Source and Process Variability: Inconsistency often stems from the raw plant material or uncontrolled extraction parameters.
  • Actionable Tip:
    • Standardize Raw Material: Source plant material from a reliable supplier and document the plant part (e.g., leaves, root bark), harvest time, and geographical origin. Consider authenticating the species.
    • Control the Process: Precisely control and record all extraction variables, including solvent volume, temperature, time, and particle size of the plant material.
    • Validate with a Bioassay: If this compound is sought for a specific activity (e.g., osteogenic promotion [4]), use a relevant bioassay (like alkaline phosphatase staining) to confirm that your optimized extract maintains the desired functional property.

Key Recommendations for Researchers

  • Focus on Leaves for Benzofurans: The leaves of Morus alba are a confirmed source of various benzofuran compounds, including this compound and its analogs [1]. This is likely your best starting material.
  • Embrace a Systematic Approach: The Response Surface Methodology (RSM) is a powerful and efficient tool for optimizing multi-variable processes like extraction. It reduces the total number of experiments needed to find a robust optimum [1].
  • Characterize Your Extract: Go beyond yield. Use techniques like HPLC to create a chemical fingerprint of your optimal extract. This helps in quality control and in publishing a more complete methodological description.

References

FAQs: Solvent Optimization for Natural Product Isolation

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is the primary goal of solvent optimization in isolating compounds like Albafuran A? The goal is to find a solvent or a two-phase solvent system that maximizes the selectivity—the ability to separate your target compound from others in the crude extract. This directly impacts the yield and purity of the final isolated product [1]. An optimized solvent system can often turn a multi-step, low-yield purification into a more efficient one-step process [2].

Q2: How can I quickly find a suitable solvent system for countercurrent chromatography (CCC) or centrifugal partition chromatography (CPC)? A systematic, two-pronged approach is recommended:

  • In-Silico Screening: Use computational tools like COSMO-RS (Conductor-like Screening Model for Real Solvents) to screen a wide range of potential solvent systems virtually. This software can predict the partition ratio (KD) of your target compound in various biphasic solvent systems, saving significant laboratory time and resources [2].
  • Laboratory Validation: The calculated KD values from COSMO-RS must be confirmed with a simple "shake-flask" test. This involves adding your crude extract to the equilibrated biphasic solvent system and measuring the concentration of the target compound in each phase via HPLC-UV analysis [2].

Q3: A solvent system was predicted to work well, but my resolution is poor. What should I troubleshoot? If the experimental results don't match predictions, focus on these key parameters of your two-phase solvent system for liquid-liquid chromatography [2]:

  • Partition Coefficient (KD): The ideal KD for a target compound is typically between 0.5 and 2.0. A value too low elutes the compound too quickly with the mobile phase; a value too high results in excessive retention and broad peaks.
  • Separation Factor (α): This is the ratio of KD values between two compounds (α = KD2/KD1). An α value greater than 1.5 is usually necessary for baseline separation between two closely eluting compounds.
  • Solvent System Settling Time: A very short settling time (e.g., less than 10 seconds) can lead to poor retention of the stationary phase in techniques like HPCCC or FCPC.

Q4: Why does solvent grade matter in preparative isolation? Using HPLC-grade or higher-purity solvents is non-negotiable for reproducibility and success. Lower-grade solvents contain UV-absorbing impurities that increase baseline noise and hide small peaks, introduce chemical contaminants that co-elute with your target, and can leave residues that damage expensive instrumentation and columns [3].

Troubleshooting Guide: Common Issues and Solutions

The table below summarizes frequent challenges encountered during solvent optimization for isolation, along with potential solutions.

Issue Possible Causes Solutions
Poor Peak Resolution KD of target is too low/high; separation factor (α) is too small. Adjust solvent system composition to modify KD into the 0.5-2.0 range. Test a different solvent system with a higher predicted α [2].
Low Recovery Yield Target compound is partitioning into multiple phases or adsorbing to surfaces. Check for system adsorption. Optimize the "washing" step with a solvent that elutes strongly retained compounds [1].
Unstable Baselines (High Noise) Use of low-purity solvents with UV-absorbing impurities. Switch to HPLC-grade or LC-MS-grade solvents to minimize UV-absorbing contaminants [3].
Inconsistent Results Between Batches Variation in solvent quality, water content, or improper mobile phase preparation. Use solvents from the same high-quality supplier and batch. Standardize mobile phase preparation protocols [3].

Experimental Protocol: A Workflow for Solvent System Optimization

The following diagram illustrates a robust, iterative workflow for developing an optimal solvent system, integrating both computational and laboratory techniques.

G Start Start: Crude Extract InSilico In-Silico Screening with COSMO-RS Start->InSilico LabTest Lab Validation: Shake-Flask Test & HPLC-UV InSilico->LabTest EvalKD Evaluate K_D and α LabTest->EvalKD EvalKD->InSilico Adjust solvent composition Prep Prepare Solvent System EvalKD->Prep K_D and α are optimal Run Run HPCCC/FCPC Prep->Run Analyze Analyze Purity & Yield Run->Analyze Analyze->InSilico Results not satisfactory Success Success: Optimal System Analyze->Success

Step-by-Step Procedure:

  • In-Silico Screening with COSMO-RS:

    • Objective: To narrow down thousands of potential solvent combinations to a few promising candidates.
    • Method: Input the molecular structures of your target compound (e.g., this compound) and key impurities. The COSMO-RS software will calculate the predicted partition coefficients (KD) in various pre-defined or custom biphasic solvent systems (e.g., Hexane/Ethyl Acetate/Methanol/Water) [4] [2].
    • Output: A shortlist of 2-3 solvent systems where the target compound has a KD between 0.5 and 2.0 and the separation factor (α) from the nearest impurity is greater than 1.5.
  • Laboratory Validation (Shake-Flask Test):

    • Objective: To experimentally verify the predicted KD values.
    • Method: a. Prepare about 2 mL of each phase of the shortlisted solvent system in a test tube. b. Add a small amount (e.g., 1-2 mg) of your crude extract. c. Cap the tube and shake vigorously to equilibrate. d. Allow the phases to separate completely. e. Carefully withdraw samples from the upper and lower phases. f. Analyze each sample by HPLC-UV to determine the concentration of your target compound in each phase [2].
    • Calculation: KD = (Concentration in Upper Phase) / (Concentration in Lower Phase). Adjust which phase is "upper" based on your solvent system.
  • System Scaling and Execution:

    • Once a system with a suitable KD and α is confirmed, prepare a larger volume (e.g., 1 L) of the solvent system for the preparative HPCCC or FCPC run.
    • Ensure the solvents are thoroughly equilibrated in a separatory funnel at the temperature you will run your chromatography.
    • Proceed with the standard operational protocol for your HPCCC or FCPC instrument.

References

Frequently Asked Questions (FAQs) and Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

The table below addresses common questions and issues based on general stability science [1] [2].

Question / Issue Possible Cause Recommended Action
What is the recommended long-term storage condition? Not specified for Albafuran A. Standard for many products is 25°C ± 2°C / 60% RH ± 5% RH [1]. Conduct formal stability studies to establish product-specific storage conditions [1] [3].
Observed discoloration/clumping in solid dosage form. Chemical degradation or moisture uptake due to inappropriate storage humidity [1]. Verify storage RH is within validated limits. Consider improved packaging with higher moisture barrier (e.g., HDPE with desiccant) [1].
Loss of potency in liquid formulation. Chemical degradation from oxidation, hydrolysis, or microbial growth [1]. Confirm storage at correct temperature (possibly 2-8°C). Use light-protective (amber) containers. Consider formulation with antioxidants [1].
Microbial growth in product. Sufficient water activity (aw > 0.6) and supportive temperature allow microbial growth [2]. Ensure initial water activity aw < 0.65. Review manufacturing hygiene (GMP) and control storage humidity to ≤ 65% RH [2].
How to justify reduced microbial testing on stability? For solid dosages with aw < 0.65, microbial growth is inhibited at ICH long-term conditions (e.g., ≤ 65% RH) [2]. Measure and control water activity. Propose replacing microbial limits testing on stability with aw monitoring, subject to regulatory agreement [2].

Standard Operating Procedure for Stability Studies

This is a generalized procedure for conducting stability studies, which should be adapted for this compound [3].

1.0 Purpose: To define the procedure for managing stability studies from initiation to completion to establish the product's shelf-life.

2.0 Scope: Applicable to stability studies for new products (like this compound), reformulations, and commercial batches.

3.0 Study Design:

  • Batches: For a new product, stability studies should be performed on at least three batches, including one trial batch and two development batches [3].
  • Batch Size: The development batch size should be at least one-tenth of the proposed commercial batch size or a justified minimum [3].

4.0 Storage Conditions & Testing Frequency: The table below outlines standard storage conditions for a product intended for a global market (Climatic Zone IVA). Testing frequency is typically at 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter until the end of shelf-life [1] [3].

Study Type Storage Condition Minimum Data Period at Submission
Long-Term 30°C ± 2°C / 65% RH ± 5% RH 12 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH 6 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH (Not required if long-term is at 30°C/65% RH)

Note: For cold storage, conditions are typically 5°C ± 3°C for long-term and 25°C ± 2°C / 60% ± 5% RH for accelerated studies [3].

5.0 Testing Parameters: The stability-testing protocol must include tests that are "stability-indicating," meaning they can detect changes in the product's quality over time. This typically includes [1]:

  • Physical Attributes: Appearance, color, clarity, and hardness (for tablets).
  • Chemical Attributes: Assay of the active pharmaceutical ingredient (this compound) and identification of degradation products.
  • Microbiological Attributes: For solid dosages, this may be replaced by water activity (aw) testing if scientifically justified [2].

Experimental Workflow for a Stability Study

The following diagram outlines the key stages in conducting a formal stability study for a product like this compound. This workflow is synthesized from general stability study guidelines [1] [3].

Start Start Stability Study P1 Develop Stability Protocol Start->P1 P2 Manufacture & Package Batches P1->P2 Defines batch size & packaging P3 Place Batches in Stability Chambers P2->P3 Samples stored under defined conditions P4 Withdraw & Test Samples at Intervals P3->P4 At predefined time points P5 Analyze Data & Establish Shelf-life P4->P5 Test results End Submit Report to Regulatory P5->End Finalized shelf-life & storage conditions

Key Considerations for Protocol Design

When planning stability studies for this compound, several strategic factors must be considered [1]:

  • Drug Formulation: The formulation type (solid, liquid, injectable) dictates its primary stability concerns. Solid formulations are often sensitive to moisture, while liquids are more vulnerable to temperature-driven degradation and microbial growth [1].
  • Packaging Material: The packaging is the primary barrier against the environment. The choice of material (e.g., glass, HDPE, blister packs) must consider its moisture and oxygen barrier properties, as well as the potential for interaction with the drug product [1].
  • Climatic Zone: The intended region of distribution determines the required long-term storage conditions. For example, hotter and more humid climates (Zone IV) require testing at 30°C/65% RH or 30°C/75% RH [1] [3].

I hope this structured framework provides a solid foundation for your technical support center. Once you obtain the specific stability data for this compound, you can directly insert it into these templates and workflows.

References

purification challenges of Albafuran A from crude extract

Author: Smolecule Technical Support Team. Date: February 2026

Albafuran A Chemical Properties

Understanding the basic chemical properties of your target compound is the first step in designing a purification strategy. The table below summarizes the key identifiers for this compound.

Property Value
IUPAC Name 4-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-5-(6-hydroxy-1-benzofuran-2-yl)benzene-1,3-diol [1]
Molecular Formula C₂₄H₂₆O₄ [2] [1]
Average Mass 378.468 g/mol [1]
SMILES CC(C)=CCCC(C)=CCc1c(O)cc(O)cc1-c1cc2ccc(O)cc2o1 [1]
CAS Registry Number 84323-14-8 [1]

Proposed Purification Strategy & Workflow

Since a direct protocol for this compound is unavailable, a standard purification workflow for a natural product from a crude extract can be proposed, with Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) as the core technique.

The following diagram outlines a logical workflow for the purification process, from initial extraction to final analysis.

cluster_1 Pre-HPLC Preparation cluster_2 Core HPLC Purification cluster_3 Post-HPLC Analysis Start Crude Plant Extract A Lysate Clarification (Centrifugation/Filtration) Start->A B Sample Pre-conditioning (e.g., in 0.05-0.1% TFA) A->B C Column Selection (C8 or C18, 300Å pore) B->C D Mobile Phase Setup (A: 0.05% TFA in H₂O B: 0.05% TFA in ACN) C->D E Gradient Elution (Shallow gradient, e.g., 0.1%/min) D->E F Fraction Collection E->F G Purity Analysis (Analytical HPLC, LC-MS) F->G H Identity Confirmation (MS, NMR) G->H End Purified this compound H->End

Detailed Experimental Protocol for RP-HPLC

The following methodology is adapted from a successful one-step purification of a recombinant protein, which demonstrates high recovery and purity using a shallow gradient [3]. The conditions can be explored for this compound.

  • 1. Sample Preparation

    • The crude extract should be dissolved in or dialyzed against the initial mobile phase (e.g., 0.05% aqueous TFA) to ensure compatibility with the HPLC system [3].
    • The sample should be clarified using a 0.2 μm centrifugal filter to remove particulates that could damage the column [4].
  • 2. HPLC Instrumentation and Conditions

    • System: Standard HPLC or UHPLC system capable of handling gradients.
    • Column: A C8 or C18 reversed-phase column is recommended. Columns with 300 Å pore size are preferable for larger molecules. The example used a Zorbax 300SB-C8 column (150 mm × 2.1 mm I.D., 3.5 μm particle size) [3]. C8 columns can sometimes offer better selectivity for specific separations compared to C18 [5].
    • Mobile Phase:
      • Eluent A: 0.05% Trifluoroacetic Acid (TFA) in HPLC-grade water [3]. TFA acts as an ion-pairing reagent, improving peak shape for many compounds.
      • Eluent B: 0.05% TFA in acetonitrile [3].
    • Gradient Program:
      • Initial gradient: 2% B/min up to 24% B.
      • Main purification: A shallow gradient of 0.1% B/min up to 40% B. This slow gradient is key to achieving high resolution between closely eluting compounds [3].
      • Column cleaning: A rapid increase to 60% B followed by an isocratic hold to elute strongly retained impurities.
      • Re-equilibration: Return to initial conditions for at least 10-15 minutes [4].
    • Flow Rate: 0.3 ml/min (for a 2.1 mm I.D. column) [3].
    • Detection: UV detection. The wavelength should be determined based on this compound's chromophores, but common initial wavelengths are 220-280 nm.
    • Fraction Collection: Collect fractions automatically every 1-2 minutes during the shallow gradient elution.

Troubleshooting Guide for Common HPLC Challenges

This guide addresses common issues that can arise during the purification of a compound like this compound.

Problem Possible Causes Potential Solutions
Low Yield Protein degradation, inefficient lysis, sample loss on surfaces, column over-saturation [6]. Use protease inhibitors, optimize lysis efficiency, use low-binding tubes, reduce sample load or scale up column size [6].
Poor Purity Non-specific binding, co-elution of impurities, sample aggregation [6]. Increase gradient slope for better resolution, use a guard column, change column chemistry (e.g., C8 to C18), add a sample clean-up step [6].
Inconsistent Results Variations in buffer pH/mobile phase, column degradation, manual processing errors [6]. Standardize protocol with fresh reagents, document column usage, automate steps where possible [6] [7].
Poor Peak Shape Column contamination, dead volume in system, sample solvent mismatch [4]. Clean or replace column, ensure all connections are tight, dissolve sample in starting mobile phase [4].

Frequently Asked Questions

Q1: Why is my target compound not eluting from the column? This usually indicates the compound is too hydrophobic for the chosen conditions. Solution: Increase the strength of Eluent B (e.g., use a higher percentage of acetonitrile or a stronger solvent like isopropanol). Ensure your gradient reaches a high enough organic percentage (e.g., up to 95-100% B) [4].

Q2: How can I confirm the identity of my purified fraction as this compound? Analytical techniques are required for confirmation. Solution: Use LC-MS (Liquid Chromatography-Mass Spectrometry) to verify the mass of your purified compound matches this compound's known molecular weight (378.468 g/mol) [1]. For definitive confirmation, further structural analysis by NMR spectroscopy is the gold standard.

Q3: The published method isn't working for my extract. What should I do? Natural extracts are complex and require method optimization. Solution:

  • Systematically scout different columns (C8, C18, phenyl).
  • Adjust the gradient slope—a shallower gradient (e.g., 0.1% B/min) improves resolution, while a steeper one shortens run time [3].
  • Consider the pH of the mobile phase, as it can significantly alter selectivity, especially for ionizable compounds [5].

References

analytical method validation for Albafuran A quantification

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Analytical Method Validation

Analytical method validation is a documented process that demonstrates your testing method is suitable for its intended purpose, ensuring reliable, consistent results for identity, strength, quality, purity, and potency [1]. For Albafuran A quantification, you will typically use a quantitative test for impurities or an assay, determining parameters such as specificity, accuracy, precision, linearity, and range [2] [3].

The table below summarizes the core parameters you need to validate, their definitions, and common acceptance criteria for a high-performance liquid chromatography (HPLC) method.

Validation Parameter Definition & Purpose Typical Experiments & Acceptance Criteria

| Specificity | Ability to measure this compound accurately in the presence of other components (matrix, impurities, degradants) [2] [3]. | - Inject blank, placebo, standard, and stressed samples.

  • Acceptance: Baseline resolution of this compound peak; no interference from other components. | | Accuracy | Closeness of test results to the true value of this compound [4] [3]. | - Spike placebo with known this compound concentrations (e.g., 50%, 100%, 150% of target).
  • Acceptance: Mean recovery between 98-102%. | | Precision | Degree of agreement among individual test results. Includes repeatability and intermediate precision [4] [3]. | - Repeatability: 6 injections of 100% test concentration.
  • Intermediate Precision: Different days, analysts, or equipment.
  • Acceptance: RSD < 2.0% for repeatability; no significant variation in intermediate precision. | | Linearity | Ability to obtain results directly proportional to this compound concentration [5] [6]. | - Prepare a minimum of 5 standard solutions across range (e.g., 50-150%).
  • Acceptance: Correlation coefficient (r) ≥ 0.998. | | Range | Interval between upper and lower this compound concentrations demonstrating suitable linearity, accuracy, and precision [5] [3]. | - Derived from linearity/accuracy data.
  • Example: 80-120% of test concentration for assay. | | LOD & LOQ | LOD: Lowest detectable amount. LOQ: Lowest quantifiable amount with accuracy and precision [4] [5]. | - Based on signal-to-noise (e.g., 3:1 for LOD, 10:1 for LOQ) or standard deviation of response/slope.
  • Acceptance: LOQ accuracy 80-120%, precision RSD ≤ 20%. | | Robustness | Capacity to remain unaffected by small, deliberate method parameter variations [3]. | - Vary parameters like mobile phase pH (±0.2), temperature (±2°C), flow rate (±10%).
  • Acceptance: System suitability criteria are met in all conditions. |

Experimental Protocols for Key Parameters

Here are detailed methodologies for critical validation experiments, which you can adapt for this compound.

Protocol for Specificity and Selectivity

Objective: To prove the method can distinguish this compound from interfering components.

  • Materials: this compound reference standard, placebo formulation (without this compound), forced degradation samples (acid/base, oxidative, thermal, photolytic stress).
  • Procedure:
    • Chromatographic Conditions: Use your developed HPLC method (e.g., RP-18 column, mobile phase of methanol and o-phosphoric acid, UV detection) [7].
    • Injections:
      • Blank: Mobile phase or solvent.
      • Placebo: Prepared sample without this compound.
      • Standard: this compound reference standard.
      • Stressed Sample: Placebo and finished product subjected to stress conditions.
  • Data Analysis: Check that the this compound peak is pure and free from co-elution in all chromatograms. The blank and placebo should show no peaks at this compound's retention time.
Protocol for Accuracy (Recovery Study)

Objective: To determine the percentage recovery of known amounts of this compound added to the sample matrix.

  • Materials: this compound reference standard, placebo matrix.
  • Procedure:
    • Prepare a stock solution of this compound.
    • Spike Preparation: Spike the placebo matrix with known amounts of the stock solution to prepare at least three concentration levels (e.g., 50%, 100%, 150% of the target concentration), with three replicates each (n=9 total) [3].
    • Analyze these samples using the validated method.
  • Calculation:
    • % Recovery = (Measured Concentration / Spiked Concentration) × 100
    • Calculate mean recovery and relative standard deviation (RSD) for each level.
Protocol for Linearity and Range

Objective: To demonstrate a proportional relationship between detector response and this compound concentration.

  • Materials: this compound reference standard.
  • Procedure:
    • Prepare a minimum of five standard solutions covering the specified range (e.g., 50%, 75%, 100%, 125%, 150%).
    • Inject each solution in duplicate or triplicate.
    • Plot the mean peak response (Y-axis) against the concentration (X-axis).
  • Data Analysis: Calculate the regression line (y = mx + c), correlation coefficient (r), and y-intercept. The intercept should not be significantly different from zero [6].

Troubleshooting Common HPLC Validation Issues

Here are solutions to frequent problems encountered during method validation.

Q1: Why is my peak tailing, and how does it affect validation? A: Peak tailing can reduce resolution and affect precision/accuracy.

  • Cause & Solution:
    • Column Degradation: Flush and regenerate or replace the column.
    • Silanol Interactions: Use a mobile phase with a lower pH or a specially designed end-capped column.
    • Incompatible Sample Solvent: Ensure the sample solvent is similar in strength to the mobile phase.

Q2: How do I handle a consistent negative bias in accuracy (low recovery)? A: This suggests a systematic loss of this compound.

  • Troubleshooting Steps:
    • Check Sample Preparation: Investigate the extraction process. Is it efficient? Ensure the extraction time and solvent volume are sufficient and the sample is fully dissolved.
    • Investigate Adsorption: this compound might be adsorbing to glassware or filters. Use silanized vials and check for recovery after filtration.
    • Verify Standard Purity: Confirm the concentration and purity of your reference standard.

Q3: My method fails robustness when the mobile phase pH changes slightly. What should I do? A: This indicates the method is too sensitive to a critical parameter.

  • Solution:
    • Refine the Method: During development, you may need to find a "robustness window" where the method performs well. You might need to adjust the organic modifier ratio or buffer concentration to make the method less sensitive to pH fluctuations.
    • Tighten Control: In the final method, specify a tighter control limit for the mobile phase pH and include it in the system suitability tests.

Workflow and Relationship Diagrams

The following diagram illustrates the logical workflow and dependencies for the analytical method validation process.

G Start Start Method Validation Define Define Method Purpose & Scope Start->Define Protocol Prepare Validation Protocol Define->Protocol Specificity Specificity/ Selectivity Protocol->Specificity LODLOQ LOD / LOQ Protocol->LODLOQ Linearity Linearity Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision Robustness Robustness Protocol->Robustness Analyze Analyze Data & Compare to Criteria Specificity->Analyze LODLOQ->Analyze Range Define Range Linearity->Range Defines Linearity->Analyze Accuracy->Range Confirms Accuracy->Analyze Precision->Range Confirms Precision->Analyze Robustness->Analyze Range->Analyze Report Prepare Validation Report Analyze->Report End Method Approved for Routine Use Report->End

Analytical Method Validation Workflow

The next diagram shows the relationship between the key performance parameters and how they contribute to the overall method validation.

G Method Validated Analytical Method Specificity Specificity Specificity->Method Ensures Selective Measurement Accuracy Accuracy Accuracy->Method Ensures Correct Value Range Range Accuracy->Range Confirms Precision Precision Precision->Method Ensures Consistent Results Precision->Range Confirms Linearity Linearity Linearity->Method Ensures Proportional Response Linearity->Range Defines LOD LOD LOD->Method Defines Detection Capability LOQ LOQ LOQ->Method Defines Quantification Capability Robustness Robustness Robustness->Method Ensures Reliability Range->Method Defines Operating Interval

Relationship Between Validation Parameters

Key Takeaways for Your Technical Center

  • Foundation First: A method must be fully developed and optimized before formal validation begins; attempting to validate an unstable method will lead to failure and wasted resources [2].
  • Document Meticulously: The validation protocol and report are as crucial as the data itself, providing objective evidence for auditors and regulators that all acceptance criteria were met [1].
  • Plan for Revalidation: Be prepared to revalidate the method if any changes are made that could impact performance, such as transferring to another lab, changing critical equipment, or modifying the product formulation [1] [3].

References

optimizing column chromatography for Albafuran A separation

Author: Smolecule Technical Support Team. Date: February 2026

Principles of Separation and Mode Selection

The core principle of column chromatography is differential adsorption or partitioning of compounds between a stationary phase and a mobile phase [1]. Components with stronger interactions with the stationary phase move slower, while those with higher affinity for the mobile phase elute faster [2] [3].

For method development, the first step is selecting the appropriate chromatographic mode based on your compound's properties. The table below outlines the common modes:

Separation Mode Primary Interaction Typical Stationary Phase Typical Mobile Phase Best For Compounds That Are...
Reversed-Phase (RP) [2] Hydrophobicity Non-polar (e.g., C18) [2] Polar (e.g., Water, MeOH, ACN) [1] ...non-polar or of medium polarity.
Normal-Phase (NP) [2] [1] Hydrophilicity/Polarity Polar (e.g., Silica gel, Alumina) [1] Non-polar (e.g., Hexane, Ethyl Acetate) [1] ...polar.
Ion Exchange (IEX) [2] Electrostaticity Charged functional groups Aqueous buffer ...charged (acids, bases, amino acids).

Since Albafuran A is a furanocoumarin, it is a medium-polarity organic molecule. Reversed-phase chromatography is often the most suitable starting point for such compounds [2].

Troubleshooting Common Issues

Here are solutions to frequently encountered problems during column chromatography:

Problem Possible Causes Solutions & Preventive Measures
Poor Resolution [3] [1] Column overload; unsuitable solvent system; poor packing. Reduce sample load [1]. Optimize mobile phase gradient [1]. Ensure tight, even column packing [1].
Tailing Peaks [3] Secondary interactions with stationary phase. Add a weak acid/base to mobile phase to suppress ionization; use a higher quality column.
Low Recovery Strong adsorption; decomposition. Use a stronger elution solvent [1]. For silica-sensitive compounds, switch to alumina or polymer-based columns [4].
Slow Flow Rate Clogged frit; too fine stationary phase. Filter samples; use larger particle size silica (e.g., 40-63 μm for prep).
Bands Too Wide/Spreading Flow rate too slow [4]. Optimize flow rate: too slow causes band widening, too fast reduces equilibration [4].
Column Dryness [1] Solvent level drops below silica. Always replenish solvent before it reaches the top of the stationary phase [4].

Detailed Experimental Protocol

This protocol provides a step-by-step guide for a normal-phase silica gel flash column chromatography, a common technique for purifying organic molecules like this compound.

1. Packing the Column (Wet Method) - Secure the Column: Clamp a clean, dry glass column vertically. - Add a Layer: Place a small plug of glass wool or cotton at the bottom and cover with a 1-2 cm layer of sand to create a flat base. - Slurry Pack: In a beaker, mix your silica gel (e.g., 40-63 μm) with your initial eluent (e.g., Hexane) to form a slurry. Pour this slurry into the column in a steady stream, tapping the column gently to settle the silica and eliminate air bubbles. - Compress: Open the stopcock to allow solvent to drain while packing. Continue until the silica is well-settled and no further compression occurs.

2. Sample Loading (Two Methods) - Wet Loading: Dissolve your crude this compound in a minimal volume (5-10 drops) of a slightly polar solvent. Using a pipette, carefully drip the solution onto the top of the silica without disturbing the surface [4]. - Dry Loading (Preferred for poor solvents): Dissolve the sample in a strong solvent (e.g., DCM). Add dry silica (10-20 times the mass of the sample) and evaporate to dryness on a rotary evaporator. The free-flowing, sample-loaded silica can then be added to the top of the pre-packed column [4].

3. Running the Column and Fraction Collection - Elution: Carefully add eluent to the column. For complex mixtures, use a gradient elution, slowly increasing the polarity of the mobile phase (e.g., from Hexane to Ethyl Acetate) [1]. - Flow Rate: Adjust the stopcock to achieve an optimal flow rate. A too-slow rate causes band widening, while a too-fast rate leads to poor separation [4]. For larger columns, the flow rate can be higher. - Collection: Start collecting fractions in test tubes before the expected compound elutes. Use TLC to monitor and combine fractions containing pure this compound.

Method Development and Optimization Workflow

The following diagram illustrates a logical workflow for developing and optimizing your chromatographic method.

MethodDevelopment Start Start Method Development Analyze Analyze Compound Properties Start->Analyze SelectMode Select Separation Mode Analyze->SelectMode PreliminaryTLC Perform Preliminary TLC SelectMode->PreliminaryTLC ScaleUp Scale Up to Column PreliminaryTLC->ScaleUp Evaluate Evaluate Results ScaleUp->Evaluate Optimize Optimize Parameters Evaluate->Optimize Rs < 1.5 Success Separation Successful Evaluate->Success Rs ≥ 1.5 Optimize->ScaleUp Adjust Conditions

Key Optimization Parameters:

  • To Improve Resolution (Rs): Focus on the three terms in the resolution equation [3]:
    • Efficiency (N): Use a well-packed column with a uniform, fine-particle stationary phase.
    • Selectivity (α): This is the most powerful factor. Change the mobile phase composition or the type of stationary phase.
    • Retention (k): Adjust the strength of the mobile phase to get retention factors (k) in an ideal range (e.g., 1-10).
  • Advanced Strategy: For complex optimizations involving multiple objectives (e.g., yield, purity, time), employing statistical techniques and computer-assisted modeling can be highly effective [5].

Frequently Asked Questions (FAQs)

Q1: In a normal-phase silica column, which compounds elute first? A: The least polar compound elutes first. The polar silica gel strongly retains polar compounds, while non-polar compounds move faster with the non-polar mobile phase [1].

Q2: My compound is unstable on silica gel. What are my options? A: Consider using an alternative stationary phase like alumina or a polymer-based column, which are less acidic and have different activation properties. You could also postpone purification or use a non-chromatographic method like crystallization if possible [4].

Q3: What is the key difference between normal-phase and reversed-phase chromatography? A: The key difference is the polarity of the phases, which reverses the elution order. Normal-phase uses a polar stationary phase (e.g., silica) and a non-polar mobile phase, so non-polar compounds elute first. Reversed-phase uses a non-polar stationary phase (e.g., C18) and a polar mobile phase, so polar compounds elute first [2] [1].

Q4: How can I systematically improve the robustness of my method? A: Use statistical techniques like Plackett-Burman designs or Response Surface Methodology (RSM) to identify and optimize Critical Method Parameters (CMPs), ensuring the method remains reliable despite small, inevitable variations in operating conditions [6].

Troubleshooting Logic Flow

For a systematic approach to resolving issues, follow this decision tree.

TroubleshootingFlow Start Start Troubleshooting Problem Observe Problem Start->Problem CheckColumn Check Column Condition Problem->CheckColumn CheckDetector Check Detector/Sample Problem->CheckDetector CheckSample Check Sample Prep Problem->CheckSample ColumnAction Clean/Replace Column Optimize Temp/Flow CheckColumn->ColumnAction e.g., High Pressure Peak Tailing DetectorAction Adjust Settings Clean Optics CheckDetector->DetectorAction e.g., High Noise Baseline Drift SampleAction Re-prepare Sample Clean Up Matrix CheckSample->SampleAction e.g., Poor Recovery Extra Peaks

References

FAQs & Troubleshooting: Purifying Small Molecules for Bio-Testing

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common questions you might encounter when working to increase the purity of compounds like Albafuran A.

Question Potential Cause Recommended Solution
My final compound has a low yield after purification. Non-optimized protocol: Inefficient steps or harsh conditions leading to product loss. [1] Systematically optimize each step (e.g., centrifugation force, gradient density). Use Design of Experiment (DoE) models to find ideal conditions. [2]
How do I know if my compound is pure enough for cell-based assays? Persistent impurities: Undetected contaminants from reactants, solvents, or side products can interfere with biological activity. [3] Employ orthogonal analytical methods (e.g., HPLC + melting point) to cross-verify purity. A pure compound should show a single peak and a sharp melting point. [4]
The compound appears to degrade during storage. Instability: The compound may be sensitive to light, oxygen, or moisture, or impurities may catalyze decomposition. [3] Ensure high initial purity. Characterize stability under various conditions (pH, temperature) and use appropriate, stabilizer-free solvents for storage. [5]
I suspect impurities are affecting my biological test results. Interference: Trace impurities can be toxic to cells or interfere with assay readouts, leading to inaccurate conclusions. [3] [6] Re-purify the compound using a rigorous method (e.g., prep-HPLC). Always use a high-purity sample for biological testing and compare multiple batches. [3]

Key Purification & Analysis Methods

While not specific to this compound, the following established methodologies are highly relevant for purifying and characterizing similar small molecules. You will need to determine the exact parameters for your specific compound.

Common Purification Techniques

The table below lists several standard methods you can adapt.

Method Principle Suitability for this compound-type Compounds
Crystallization Differential solubility and crystal formation from a solution. High; excellent for obtaining high-purity solid compounds from organic synthesis. [4]
Flash Chromatography Rapid solid-liquid chromatography under pressure to separate compounds. High; ideal for intermediate purification during synthetic steps. [7]
Preparative HPLC High-performance liquid chromatography on a large scale to isolate compounds. Very High; the gold standard for final purification before biological testing, offering high resolution. [5]
Centrifugation-Based Methods (e.g., Sucrose Gradient) Separation by density and size using centrifugal force. Moderate; more common for large biomolecules like viruses, but principles can apply to some small molecules. [1]
Essential Purity Assessment Methods

Rigorous purity analysis is non-negotiable. The table below summarizes key techniques.

Method What It Measures Key Insight
Melting Point Determination Temperature at which a solid becomes a liquid. A sharp melting point consistent with literature values indicates high purity. A depressed or broad range suggests impurities. [4]
High-Performance Liquid Chromatography (HPLC) Separation and quantification of components in a mixture. The gold standard. A pure compound should show a single, sharp peak under various analytical conditions. [5]
Gas Chromatography (GC) Separation of volatile components. Ideal for volatile and thermally stable compounds. Purity is determined by the area of the main peak. [5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Molecular structure and atomic environment. Can identify and sometimes quantify specific structural impurities within a sample. [6]

Experimental Workflow for Purification

The following diagram outlines a generalized, iterative workflow for purifying a synthetic compound, based on standard laboratory practices. You would need to adapt the specific methods and conditions for this compound.

Start Start: Crude Reaction Mixture Step1 Initial Isolation & Crude Purification (e.g., Extraction, Filtration) Start->Step1 Step2 Intermediate Purification (e.g., Flash Chromatography) Step1->Step2 Step3 Analytical Analysis (HPLC, TLC, Melting Point) Step2->Step3 Decision1 Purity Acceptable? Step3->Decision1 Step4 Final High-Resolution Purification (e.g., Preparative HPLC, Recrystallization) Decision1->Step4 No Step5 Comprehensive Purity Assessment (Orthogonal Methods: HPLC, GC, NMR) Decision1->Step5 Yes Step4->Step5 Decision2 Purity ≥ 95%? Step5->Decision2 Decision2->Step4 No End Proceed to Biological Testing Decision2->End Yes

Critical Factors for Success

  • Start with High-Purity Reagents: The purity of your starting materials and solvents directly impacts the difficulty of your final purification. Using lower-grade chemicals can introduce hard-to-remove impurities. [3]
  • Monitor Step-by-Step: Analyze the purity of your compound after every synthetic and purification step. This helps you identify which step is introducing impurities and troubleshoot more effectively. [8]
  • Document Everything: Keep meticulous records of all purification attempts, including solvent systems, gradients, retention times, and yields. This is crucial for reproducibility and protocol optimization. [6]

References

troubleshooting Albafuran A degradation in solution

Author: Smolecule Technical Support Team. Date: February 2026

Common Pharmaceutical Degradation Pathways

While specific degradation pathways for Albafuran A are not documented, the major degradation pathways for organic compounds in solution are well-established in pharmaceutical science. The table below summarizes these common mechanisms, which provide a logical starting point for your investigation [1].

Degradation Pathway Main Effects Common Forced Study Conditions to Investigate
Oxidation [1] Potentially alters potency and safety. Incubation with oxidizing agents (e.g., tert-butyl hydroperoxide).
Hydrolysis & Deamidation [1] Increases acidic variants; can impact stability and function. Exposure to high and low pH buffers.
Photodegradation [1] Loss of potency; potential harmful by-products. Exposure to UV and visible light.
Aggregation & Fragmentation [1] Formation of particles; potential changes in efficacy and safety. Agitation, thermal stress, and freeze-thaw cycling.
Isomerization (e.g., Aspartate) [1] Formation of isoaspartate, leading to acidic species. Exposure to elevated temperature, particularly at slightly acidic pH.

Troubleshooting Guide & FAQs

Based on general principles of managing solution degradation, here are steps you can take to identify and mitigate issues with this compound.

Frequently Asked Questions
  • Q1: What are the most likely causes of this compound degradation in my solution? The most common causes are likely exposure to light, oxygen, elevated temperatures, or extreme pH conditions during preparation or storage [1]. The compound's benzofuran and benzene-diol structures suggest potential sensitivity to oxidation and light.

  • Q2: How can I quickly identify the primary degradation pathway? Implement a forced degradation study. Expose separate samples of your this compound solution to various stress conditions and analyze them for changes compared to a control. The workflow below outlines this systematic approach.

G Start Start: Prepare this compound Solution Control Control Sample (Stable Storage) Start->Control Stress Apply Stresses Start->Stress Analyze Analytical Comparison (vs. Control) Control->Analyze Acid Low pH Stress->Acid Base High pH Stress->Base Heat Elevated Temperature Stress->Heat Light UV/VIS Light Stress->Light Oxid Oxidizing Agent Stress->Oxid Acid->Analyze Base->Analyze Heat->Analyze Light->Analyze Oxid->Analyze Result Identify Primary Degradation Pathway Analyze->Result

  • Q3: What analytical methods should I use to monitor degradation? Use a combination of chromatographic and spectroscopic methods. HPLC or LC-MS are ideal for separating and quantifying the parent compound from its degradation products. Other techniques include CE-SDS for fragmentation and SEC for aggregation [1].
Storage and Handling Best Practices
  • Control Temperature: Store solutions at recommended long-term (e.g., 2-8°C) or accelerated (e.g., -20°C) stability conditions. Avoid freeze-thaw cycles if the compound is sensitive [2] [1].
  • Protect from Light: Use amber glass vials or other light-protective packaging during storage and experiments [2].
  • Minimize Oxidation: Use sealed containers with minimal headspace or consider sparging solutions with an inert gas like nitrogen or argon [1].
  • Optimize Solution pH: Determine the pH of maximum stability for this compound and buffer your solution accordingly to minimize acid/base-catalyzed degradation [1].

Suggested Path Forward

Given the lack of specific data, your research will be exploratory. I suggest you:

  • Start with Forced Degradation Studies: The systematic approach in the diagram and table is your most reliable tool for identifying how this compound degrades.
  • Establish Stability-Indicating Methods: Develop an analytical method (like HPLC) that can clearly distinguish the intact compound from its breakdown products [1].
  • Define Stable Storage Conditions: Based on your findings, determine the optimal storage conditions to ensure compound integrity during your experiments.

References

scale-up issues in Albafuran A isolation

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Common Scale-Up Issues

Here are some frequent challenges encountered during scale-up and potential solutions presented in a Q&A format.

Issue Category Specific Problem Potential Causes Troubleshooting Solutions & Optimization Strategies

| Yield & Production | Low yield of the target compound at larger scales. | • Inefficient extraction/purification. [1] • Strain variability or degeneration. [1] • Suboptimal fermentation conditions (e.g., nutrient levels, oxygen transfer). [1] | • Re-optimize fermentation for larger vessels. [1] • Implement strain improvement programs (e.g., random mutagenesis, genetic engineering). [1] • Use Design of Experiments (DoE) to systematically optimize process parameters. [2] [3] | | Purification & Purity | Decreased purity or presence of new impurities at scale. | • Overloading of purification columns. [2] • Inefficient clarification steps. [2] • Harsh purification conditions damaging the product. [4] | • Determine the Dynamic Binding Capacity (DBC) of your resin and load ~80% of it. [2] • Optimize buffer conditions (pH, concentration, additives) using DoE. [2] • Use gentler purification methods, like optimized continuous sucrose density gradients, to preserve product integrity (increased intact viral envelopes from 36% to 81% in a study). [4] | | Process & Workflow | Process is too long, inefficient, or not reproducible. | • Directly scaling a lab protocol without process development. [1] • Inefficient separation techniques. [1] • Lack of in-process monitoring. [5] | • Re-develop the isolation process with scalability in mind. [1] • Implement Process Analytical Technology (PAT) for real-time monitoring and control. [6] • Monitor for soluble protein aggregates during purification to guide protocol optimization. [5] |

Detailed Experimental Protocols for Scale-Up

Here are detailed methodologies for key techniques mentioned in the troubleshooting guide.

Optimization of Purification Buffers Using Design of Experiments (DoE)

This approach is far more efficient than testing one variable at a time. The following protocol is adapted from an application note on optimizing Protein A purification [2].

  • Step 1: Define Objectives and Factors

    • Objectives: Clearly define what you want to maximize (e.g., product recovery, impurity removal) and minimize (e.g., resin discoloration, aggregate formation).
    • Factors: Select key process parameters to test. For a purification step, this could include:
      • Binding buffer type (e.g., Tris vs. Sodium Phosphate)
      • Binding buffer concentration (e.g., 25–100 mM)
      • Binding buffer pH (e.g., 7.1–7.4)
      • Elution buffer type and concentration
      • Salt concentration (e.g., 15–150 mM NaCl) in binding or elution buffers [2].
  • Step 2: Experimental Design and Execution

    • Use statistical software to generate an experimental design (e.g., a factorial design) that defines all the specific condition combinations to test.
    • Execute the experiments at a small scale (e.g., using a lab-scale chromatography system) [2].
  • Step 3: Data Analysis and Model Generation

    • Analyze the results for each condition. The software will help generate a model showing how each factor influences your objectives and identify any significant interactions between factors [2].
  • Step 4: Establish the Optimized Protocol

    • Use the model to predict the buffer conditions that will yield the best overall performance for your stated objectives. For example, an optimized Protein A protocol switched from a sodium phosphate binding buffer to a 25 mM Tris buffer with 25 mM NaCl, and added 50-100 mM NaCl to the elution buffer to eliminate impurities [2].
Optimized Continuous Sucrose Density Gradient Centrifugation

This protocol is designed to maximize the recovery of intact biological structures, which is crucial for labile natural products. It is adapted from a recent study on baculovirus purification [4].

  • Step 1: Large-Scale Production and Preliminary Clarification

    • Increase the culture volume to enhance yield (e.g., 500 mL of cell culture).
    • Centrifuge the harvested culture at low speed (e.g., 1,000 × g for 10 min) to remove cells.
    • Centrifuge the supernatant at a higher speed (e.g., 10,000 × g for 15 min) to remove cell debris [4].
  • Step 2: Pellet the Target Product

    • Subject the clarified supernatant to ultracentrifugation (e.g., 70,000 × g for 45 min) to pellet the product.
    • Gently resuspend the pellet in a small volume of a compatible buffer (e.g., PBS or TN buffer) [4].
  • Step 3: Prepare and Load the Continuous Gradient

    • Prepare a 15–50% (W/W) continuous sucrose gradient using a gradient maker or a specialized instrument (e.g., Gradient Master).
    • Carefully layer the resuspended product onto the top of the prepared gradient [4].
  • Step 4: Ultracentrifugation and Fraction Collection

    • Perform ultracentrifugation (e.g., 100,000 × g for 2 hours).
    • Collection Tip: To minimize shear forces, cut the tip of a standard pipette tip to widen its opening (approx. 0.3–0.4 cm). Use this modified tip to carefully collect the band containing your target product from the gradient by placing the tip along the tube wall just above the band [4].
  • Step 5: Buffer Exchange and Concentration

    • Dilute the collected fraction with an appropriate buffer to reduce sucrose concentration.
    • Concentrate the product and remove residual sucrose through a second ultracentrifugation step (e.g., 70,000 × g for 45 min). Resuspend the final pellet in your desired storage buffer [4].

Workflow for Scale-Up Problem Solving

The following diagram illustrates a logical workflow for diagnosing and addressing scale-up issues, integrating the strategies discussed above.

Start Identify Scale-Up Problem A Analyze Problem Category Start->A B Low Yield or Titer A->B C Poor Purity or Impurities A->C D Process Inefficiency or Damage A->D E Implement Troubleshooting Strategy B->E C->E D->E F Re-optimize fermentation and strain (DoE) E->F for Yield G Optimize purification buffers and steps (DoE) E->G for Purity H Gentler techniques (e.g., continuous gradients) E->H for Integrity I Process re-development and PAT implementation E->I for Workflow End Successful Scale-Up F->End G->End H->End I->End

I hope this technical support guide provides a solid foundation for addressing scale-up challenges with Albafuran A.

References

Albafuran A vs other PTP1B inhibitors efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Comparison of PTP1B Inhibitors

Compound Name Source IC₅₀ Value (μM) Inhibition Type / Key Interactions Experimental Model (In Vitro)
Albafuran A Morus bombycis [1] [2] 2.7 μM Mixed-type [1] [2] Recombinant PTP1B enzyme assay [1] [2]
Dihydroflavonol 1 Artocarpus elasticus [3] 0.17 μM Competitive / Slow-binding [3] Recombinant PTP1B enzyme assay [3]
Flavone 6 Artocarpus elasticus [3] 0.79 μM Information not specified in search results Recombinant PTP1B enzyme assay [3]
Apigenin-7-O-β-d-glucopyranoside (13) Artocarpus elasticus [3] 0.22 μM Information not specified in search results Recombinant PTP1B enzyme assay [3]
Glucoerucin Watercress (Nasturtium officinale) [4] 6.07 μM Non-competitive (Allosteric) [4] Recombinant PTP1B enzyme assay [4]
Gluconasturtiin Watercress (Nasturtium officinale) [4] 7.65 μM Non-competitive (Allosteric) [4] Recombinant PTP1B enzyme assay [4]
Ursolic Acid (Control) Synthetic/Control Compound [4] 7.11 μM Information not specified in search results Recombinant PTP1B enzyme assay [4]

Experimental Protocols for Key Studies

The quantitative data in the table above is generated through standardized in vitro enzymatic assays.

  • PTP1B Inhibitory Assay: The core protocol involves incubating the recombinant human PTP1B enzyme with a substrate, typically p-nitrophenyl phosphate (p-NPP). The reaction is carried out in a buffer solution (e.g., 50 mM citrate buffer, pH 6.0) [2]. When PTP1B cleaves the phosphate group from p-NPP, it produces the yellow-colored product p-nitrophenol, which can be measured by its absorbance at 405 nm. The presence of an inhibitor reduces the rate of this color change. The IC₅₀ value (the concentration required to inhibit 50% of enzyme activity) is determined by testing a range of inhibitor concentrations [3] [4].
  • Inhibition Kinetics: To determine the mechanism of action (e.g., competitive, non-competitive, mixed-type), the enzyme activity is measured at different substrate concentrations in the presence and absence of the inhibitor. The data are plotted using Lineweaver-Burk plots to analyze how the inhibitor affects the enzyme's kinetic parameters (Km and Vmax), revealing its interaction mode [1] [2] [4].

PTP1B's Role in Disease and Therapeutic Targeting

Protein Tyrosine Phosphatase 1B (PTP1B) is a key regulatory enzyme that acts as a negative regulator of both insulin and leptin signaling pathways, making it a prominent therapeutic target for Type 2 Diabetes and obesity [5] [6]. By dephosphorylating and inactivating the Insulin Receptor (IR) and Insulin Receptor Substrates (IRS), PTP1B dampens the cellular response to insulin, contributing to insulin resistance [6]. The diagram below illustrates this signaling pathway and the points of PTP1B inhibition.

ptp1b_pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS IRS1/2 IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates AKT AKT PI3K->AKT Activates GLUT4 GLUT4 Translocation & Glucose Uptake AKT->GLUT4 PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->IRS Dephosphorylates Inhibitor PTP1B Inhibitor Inhibitor->PTP1B Inhibits

Interpretation of the Comparative Data

  • Potency Context: A lower IC₅₀ value indicates a more potent inhibitor. While This compound is a potent natural inhibitor (IC₅₀ = 2.7 μM), the data shows that other compounds, particularly the dihydroflavonol from Artocarpus elasticus (IC₅₀ = 0.17 μM), demonstrate significantly higher potency in biochemical assays [3].
  • Mechanism Matters: The inhibition mechanism is critical for drug development. This compound shows a mixed-type inhibition, meaning it can bind to the enzyme whether the substrate is bound or not [1] [2]. In contrast, compounds like those from watercress act as allosteric inhibitors [4]. Allosteric inhibitors bind to a site other than the active site, which can offer greater specificity and reduce the risk of off-target effects, a known challenge in developing PTP1B-targeted drugs [5] [7].
  • Research Trajectory: The discontinuation of earlier clinical candidates like Ertiprotafib and Trodusquemine due to side effects or low selectivity highlights the difficulties in this field [5]. Current research is heavily focused on discovering natural product-derived inhibitors with novel structures and improved safety profiles [5] [8].

How to Approach Further Research

For a comprehensive comparison guide, you may need to extend your research beyond the direct efficacy data presented here:

  • Investigate Specific Studies: Look for research papers that conduct direct, side-by-side comparisons of multiple inhibitors, including this compound, under identical experimental conditions.
  • Expand to Cellular and Animal Models: Biochemical IC₅₀ data is a starting point. Efficacy and safety in cellular assays (e.g., glucose uptake in muscle cells) and in vivo animal models of diabetes/obesity are critical next steps for validation.
  • Evaluate Drug-Likeness: Assess critical parameters for drug development, such as selectivity over other phosphatases (like TCPTP), solubility, metabolic stability, and toxicity profiles, which are often not available in initial discovery papers.

References

Albafuran A comparative analysis with other mulberry benzofurans

Author: Smolecule Technical Support Team. Date: February 2026

Albafuran A and Other Mulberry Benzofurans at a Glance

Compound Name Core Structure / Key Feature Reported Biological Activities Key Experimental Findings
This compound [1] 4-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-5-(6-hydroxy-1-benzofuran-2-yl)benzene-1,3-diol (Prenylated) [1] Information missing in search results Information missing in search results
Albafuran B [2] 2-Phenylbenzofuran [2] Osteogenic Differentiation [2] Promoted osteogenic differentiation of human mesenchymal stem cells; confirmed via Alkaline Phosphatase and Alizarin Red S staining [2].
Moracin M [3] Aryl Benzofuran [3] Anti-inflammatory [3] Accumulated in hairy root culture medium up to 7.82 mg/g DW upon elicitation [3].
Moracin C [3] Prenylated Aryl Benzofuran [3] Antibacterial, Antioxidant, Anticancer, α-glucosidase inhibitory [3] Accumulated in hairy root culture medium up to 1.82 mg/g DW upon elicitation [3]. Synthesized analog via total synthesis [2].

Key Experimental Protocols

The following experimental methods are relevant for studying mulberry benzofurans.

  • Total Synthesis of Benzofurans (e.g., Albafuran B & Moracin C)

    • Objective: To chemically construct benzofuran natural products in the laboratory for biological evaluation [2] [4].
    • Key Steps [2]:
      • Core Construction: Utilize a Corey-Fuchs reaction or Pd-catalyzed C-H arylation to build the benzofuran core [2] [4].
      • Coupling: Employ Suzuki coupling to attach specific substituents.
    • Outcome: This approach achieved the total synthesis of Albafuran B in four steps with a 19.3% overall yield [2].
  • Enhanced Production via Hairy Root Cultures

    • Objective: To establish a sustainable platform for enhanced production of stilbenes and benzofurans under controlled conditions [3].
    • Key Steps [3]:
      • Culture Initiation: Transform white mulberry (Morus alba) leaves with Agrobacterium rhizogenes to generate hairy roots.
      • Elicitation Treatment: Co-treat 35-day-old hairy root cultures with a combination of elicitors. An optimized combination includes 18 g/L Methyl-β-cyclodextrin (CD), 3 mM H₂O₂, and 1 mM MgCl₂.
      • Analysis: Harvest the culture medium and analyze compound levels using techniques like HPLC, comparing retention times and mass spectrometry data against authentic standards.
  • Assay for Osteogenic Differentiation Activity

    • Objective: To evaluate the compound's effect on promoting bone cell formation [2].
    • Key Steps [2]:
      • Cell Culture: Use human umbilical cord-derived or adipose-derived mesenchymal stem cells (hMSCs).
      • Compound Treatment: Treat the cells with the test compound (e.g., Albafuran B).
      • Staining & Detection:
      • Alkaline Phosphatase (ALP) Staining: ALP is an early marker for osteogenic differentiation; increased staining indicates higher activity.
      • Alizarin Red S Staining: This dye binds to calcium deposits, detecting late-stage mineralization, a key feature of mature bone cells.

Research Workflow for Mulberry Benzofurans

The diagram below outlines the two primary research pathways for obtaining and studying these compounds.

Start Research on Mulberry Benzofurans Total Synthesis Total Synthesis Start->Total Synthesis  For specific, rare  compounds Hairy Root Culture Hairy Root Culture Start->Hairy Root Culture  For sustainable  production Core Construction Core Construction Total Synthesis->Core Construction  e.g., Corey-Fuchs  Pd-catalyzed C-H arylation Elicitor Treatment Elicitor Treatment Hairy Root Culture->Elicitor Treatment  e.g., CD, H₂O₂, MgCl₂  to boost production Coupling & Functionalization Coupling & Functionalization Core Construction->Coupling & Functionalization  e.g., Suzuki  coupling Pure Synthetic Compound Pure Synthetic Compound Coupling & Functionalization->Pure Synthetic Compound Bioactivity Assays Bioactivity Assays• Osteogenic (ALP, Alizarin Red)• Anti-inflammatory• Antimicrobial• Antioxidant Pure Synthetic Compound->Bioactivity Assays Compound Secretion Compound Secretion Elicitor Treatment->Compound Secretion  Moracins secreted  into medium Extracted Natural Compound Extracted Natural Compound Compound Secretion->Extracted Natural Compound Extracted Natural Compound->Bioactivity Assays Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) Bioactivity Assays->Structure-Activity Relationship (SAR)  Identify key  functional groups

Current Research Status and Next Steps

Available data confirms that benzofurans from mulberry are a promising class of compounds with diverse biological activities [3]. However, a comprehensive comparative analysis is challenging because research is often focused on individual compounds. For instance, while we know Moracin C has antibacterial properties and Albafuran B promotes bone growth, they have likely not been tested against each other in the same experimental models [2] [3].

To fill these knowledge gaps, you could:

  • Design Comparative Bioassays: Test this compound, Albafuran B, Moracin M, and Moracin C side-by-side in a uniform set of experiments for osteogenic, anti-inflammatory, and antimicrobial activities.
  • Explore Structure-Activity Relationships (SAR): Systematically investigate how specific structural features (like prenylation or the position of hydroxyl groups) influence biological activity.

References

Albafuran A selectivity against other protein tyrosine phosphatases

Author: Smolecule Technical Support Team. Date: February 2026

Known Experimental Data on Albafuran A

The table below summarizes the key experimental findings for this compound as a PTP1B inhibitor, isolated from Morus bombycis [1].

Compound Reported PTP1B IC₅₀ (μM) Inhibition Mechanism (vs. p-NPP substrate) Source Organism
This compound 13.8 μM Mixed-type Morus bombycis
Other Identified Compounds 2.7 - 13.8 μM Mixed-type Morus bombycis

The IC₅₀ value represents the half-maximal inhibitory concentration, indicating the compound's potency. A lower value signifies a more potent inhibitor. The mixed-type inhibition mechanism, determined via Lineweaver-Burk plot analysis, suggests that this compound can bind to both the free enzyme and the enzyme-substrate complex, affecting both the binding affinity (Km) and the catalytic rate (Vmax) [1].

Detailed Experimental Protocol

The experimental data was generated through a bioassay-guided fractionation process, a common method for discovering active compounds from natural sources [1]. The general workflow is illustrated below:

f Start Start: Chloroform-soluble fraction of Morus bombycis Fractionate Fractionate the extract Start->Fractionate Assay In vitro PTP1B Inhibition Assay Fractionate->Assay Identify Identify active fractions Assay->Identify Identify->Fractionate Guides further fractionation Isolate Isolate active compounds Identify->Isolate Characterize Characterize compounds and determine IC50/Kinetics Isolate->Characterize

The key steps involved are:

  • In vitro PTP1B Inhibition Assay: The primary screen measured the ability of extract fractions and isolated compounds to inhibit recombinant PTP1B enzyme activity. The reaction typically uses p-nitrophenyl phosphate (p-NPP) as a synthetic substrate. Upon dephosphorylation by PTP1B, p-NPP produces a yellow-colored product (p-nitrophenol) that can be quantified spectrophotometrically to determine enzyme activity [1].
  • Kinetic Analysis (Lineweaver-Burk Plots): To determine the mechanism of inhibition, enzyme activity was measured at varying concentrations of both the substrate (p-NPP) and the inhibitor (this compound). The resulting data was plotted on a Lineweaver-Burk graph (double-reciprocal plot) to discern the pattern of inhibition, which was identified as mixed-type for this compound [1].

References

Albafuran A IC50 value comparison for PTP1B inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of PTP1B Inhibitory Activity

The table below summarizes the IC₅₀ values and key details for Albafuran A and other inhibitory compounds isolated from various plants.

Compound Name Source Plant IC₅₀ Value (μM) Plant Family Year Reported
This compound Morus bombycis 2.7 μM [1] Moraceae 2009 [1]
Dihydroflavonol 1 Artocarpus elasticus 0.17 μM [2] Moraceae 2024 [2]
Flavone 6 Artocarpus elasticus 0.79 μM [2] Moraceae 2024 [2]
Apigenin-7-O-β-d-glucopyranoside (13) Artocarpus elasticus 0.22 μM [2] Moraceae 2024 [2]
Morusalfuran C Morus alba 7.26 μM [3] Moraceae 2020 [3]
Morusalfuran B Morus alba 8.92 μM [3] Moraceae 2020 [3]
RR601 (Azo-dimer) Synthetic 2.1 μM [4] N/A 2017 [4]

As shown, while This compound is a potent inhibitor, more recently discovered compounds, particularly from Artocarpus elasticus, show over 10-fold greater potency [2]. The farnesylated 2-arylbenzofurans from Morus alba (e.g., Morusalfuran C) are less potent than this compound [3].

Experimental Protocol for PTP1B Inhibition Assay

The IC₅₀ values in the table were predominantly determined using a colorimetric enzyme activity assay. Below is a generalized workflow of the standard experimental protocol.

G Start Start PTP1B Assay Prep Reaction Mixture • PTP1B Enzyme • Buffer (pH 6.0) • Test Compound Start->Prep Inc1 Pre-incubation 10 min at 37°C Prep->Inc1 Add Add Substrate (p-Nitrophenyl Phosphate) Inc1->Add Inc2 Enzymatic Reaction 37°C Add->Inc2 Measure Measure Product (Absorbance at 405 nm) Inc2->Measure Calc Calculate % Inhibition and IC₅₀ Measure->Calc End End Calc->End

Key Protocol Details [1] [2] [3]:

  • Enzyme: Recombinant human PTP1B.
  • Buffer: Typically 50 mM citrate (pH 6.0), containing 1 mM EDTA, 0.1 M NaCl, and 1 mM Dithiothreitol (DTT).
  • Substrate: p-Nitrophenyl phosphate (p-NPP), which is dephosphorylated by PTP1B to the yellow-colored product p-nitrophenol.
  • Measurement: The reaction is stopped by adding a strong base, and the intensity of the yellow color, measured by absorbance at 405-410 nm, is proportional to the enzyme activity.
  • IC₅₀ Calculation: The concentration of a compound that reduces enzyme activity by 50% is calculated from a plot of inhibitor concentration versus the percentage of enzyme activity.

The Role of PTP1B in Insulin Signaling

Understanding the biological context is crucial for appreciating the therapeutic value of these inhibitors. PTP1B is a key negative regulator of the insulin signaling pathway [5]. The following diagram illustrates its role and the point of inhibition for compounds like this compound.

G Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds pIR Activated (Phosphorylated) IR IR->pIR Autophosphorylation IRS Insulin Receptor Substrate (IRS) pIR->IRS Phosphorylates pIRS Activated (Phosphorylated) IRS IRS->pIRS PI3K PI3K/AKT Pathway pIRS->PI3K GLUT4 GLUT4 Translocation & Glucose Uptake PI3K->GLUT4 PTP1B PTP1B Inhibitor (e.g., this compound) PTP1B->pIR Dephosphorylates PTP1B->pIRS Dephosphorylates

As the diagram shows, PTP1B dephosphorylates and deactivates both the Insulin Receptor and Insulin Receptor Substrate, thereby interrupting the signal for glucose uptake [5]. Inhibitors like this compound block PTP1B's activity, helping to restore insulin sensitivity.

Key Insights for Your Research

  • Potency Context: this compound is a confirmed PTP1B inhibitor, but its potency has been surpassed by newer, sub-micromolar compounds, which may be more relevant for drug development [2].
  • Kinetics and Binding: Advanced studies for some compounds, including kinetic analyses and molecular docking simulations, show that many of these natural products, including this compound, act as mixed-type inhibitors, meaning they can bind to both the enzyme's active site and an allosteric site [1] [3].
  • Therapeutic Potential: PTP1B is a validated target for type 2 diabetes and obesity, and its inhibition is also being explored in certain cancers, such as hepatocellular carcinoma [6] [7].

References

Albafuran A bioactivity compared to morusin and albanol

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties and Bioactivity Comparison

The table below summarizes the available information on the chemical structures and key biological activities of these compounds.

Compound Name Core Structure / Key Features Reported Bioactivities & Key Experimental Data

| Albafuran A [1] [2] | Benzofuran · IUPAC: 4-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-5-(6-hydroxy-1-benzofuran-2-yl)benzene-1,3-diol [2] | Limited data available. One study lists a benzofuran derivative as an α-glucosidase inhibitor (IC₅₀: 10.8 μM) [3]. | | Morusin [4] [5] [6] | Prenylated Flavone · OH groups at C5, C2', C4' · Prenyl moiety at C3 · 2,2-dimethyl pyran ring between C7 and C8 [6] | Potent anti-cancer [6]: · Induces apoptosis, cell cycle arrest (G1, G2/M), inhibits STAT3/NF-κB signaling in various cancer cells (breast, liver, prostate, colorectal). Anti-inflammatory [5]: · In vivo: 12.5 mg/kg dose protected against TNBS-induced colitis in rats, efficacy similar to sulfasalazine (50 mg/kg). · Reduces TGF-β1, MMP2/9 activities. Other: Neuroprotective, hepatoprotective, antimicrobial [4]. | | Albanol A [7] | Arylbenzofuran / Diels-Alder Adduct [3] | Anti-cancer (Pro-apoptotic): · Cytotoxicity: IC₅₀ of 1.7 μM in human leukemia HL60 cells [7]. · Mechanism: Induces apoptosis via mitochondrial and death receptor pathways; activates caspases-3, -8, -9; increases Bax/Bcl-2 ratio [7]. · Target: Inhibits human topoisomerase II (IC₅₀: 22.8 μM) [7]. | | Albanol B [8] | Arylbenzofuran / Diels-Alder Adduct [3] [8] | Anti-cancer: · Cytotoxicity: IC₅₀ of 5.6 μM in A549 lung cancer cells [8]. · Mechanism: Induces G2/M cell cycle arrest; downregulates CDK1; induces apoptosis via mitochondrial ROS production and AKT/ERK phosphorylation [8]. · In vivo efficacy: 50-100 mg/kg dose suppressed tumor growth in Ex-3LL tumor-bearing mice [8]. · Other: Antibacterial, antioxidant, anti-Alzheimer's disease activity [8]. |

Detailed Experimental Data and Protocols

For research purposes, the methodological details from key studies are summarized below.

Anti-inflammatory Activity of Morusin
  • Model: TNBS-induced colitis in male Wistar rats [5].
  • Dosing: Morusin was administered orally (12.5, 25, or 50 mg/kg/day) for five days. Sulfasalazine (50 mg/kg) was used as a positive control [5].
  • Key Assessments: Macroscopic and histological damage scoring; immunodetection of IL-1β, TGF-β1, SOD, Catalase; zymography for MMP-2 and MMP-9 activities [5].
  • Outcome: The 12.5 mg/kg dose showed the most significant therapeutic effect, reducing tissue damage, TGF-β1 levels, and MMP-2/9 activities to an extent similar to sulfasalazine [5].
Pro-Apoptotic Activity of Albanol A
  • In Vitro Model: Human promyelocytic leukemia HL60 cells [7].
  • Dosing & Treatment: Cells were treated with Albanol A, and cytotoxicity was assessed. The IC₅₀ was determined to be 1.7 μM [7].
  • Mechanism Analysis:
    • Flow Cytometry: Detection of phosphatidylserine exposure to confirm early apoptosis [7].
    • Western Blot: Analysis showed reduced levels of procaspases-3, -8, and -9, with a corresponding increase in cleaved (active) caspases. The Bax/Bcl-2 ratio was also significantly increased [7].
    • Enzyme Assay: Inhibition of human DNA topoisomerase II activity was evaluated [7].
Anti-Proliferative Activity of Albanol B
  • In Vitro Model: A549 (human lung carcinoma) and other cancer cell lines [8].
  • Dosing & Treatment:
    • Cell Viability Assay: Treated with 0, 1, 3, 10, and 30 μM for 48 hours; IC₅₀ values were calculated [8].
    • Cell Cycle & Apoptosis: Treated with 1, 3, 10 μM for 48 hours; analyzed by flow cytometry [8].
    • Western Blot: Cells treated with 1-30 μM for 1-9 hours to assess phosphorylation of AKT and ERK1/2 [8].
  • In Vivo Model: EX-3LL tumor-bearing mice [8].
  • Dosing: Intraperitoneal injection of 50 or 100 mg/kg, once daily for 21 days [8].
  • Outcome: Significant suppression of tumor volume and weight [8].

Signaling Pathways for Key Compounds

The proposed mechanisms of action for morusin and the albanols involve complex signaling pathways that promote apoptosis and inhibit inflammation. The diagrams below summarize these pathways based on the cited literature.

G cluster_morusin Morusin Signaling in Cancer Cells cluster_inhibition Inhibition cluster_induction Induction Morusin Morusin STAT3 STAT3 Morusin->STAT3 Inhibits Activation NFkB NFkB Morusin->NFkB Inhibits Activation G1_Arrest G1_Arrest Morusin->G1_Arrest G2M_Arrest G2M_Arrest Morusin->G2M_Arrest Apoptosis Apoptosis STAT3->Apoptosis Promotes NFkB->Apoptosis Promotes

Diagram 1: Morusin induces apoptosis and cell cycle arrest in cancer cells by inhibiting key survival signals like STAT3 and NF-κB [6].

G cluster_albanols Albanol A & B Apoptotic Pathways cluster_pathways Albanol A & B Apoptotic Pathways Albanols Albanols DeathReceptor Death Receptor Stimulation Albanols->DeathReceptor TopoII Topoisomerase II Inhibition (Albanol A) Albanols->TopoII CellCycle G2/M Phase Arrest (Albanol B) Albanols->CellCycle ROS Mitochondrial ROS (Albanol B) Albanols->ROS Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Mitochondrial Mitochondrial Pathway Caspase9 Caspase-9 Activation Mitochondrial->Caspase9 Caspase2 Caspase-2 Activation TopoII->Caspase2 ROS->Mitochondrial Caspase2->Mitochondrial Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Diagram 2: Albanol A and B trigger programmed cell death through multiple pathways, including receptor-mediated signaling, mitochondrial disruption, and cell cycle arrest [8] [7].

Research Considerations and Data Gaps

  • Data Gap on this compound: The most significant limitation is the scarcity of detailed, quantitative bioactivity data for this compound, preventing a full comparison. Future research should focus on isolating or synthesizing this compound for biological evaluation.
  • Solubility and Formulation: Many of these compounds, particularly the prenylated flavonoids like morusin, have low water solubility, which can challenge in vitro and in vivo studies [8] [6]. Using solvents like DMSO or formulating them with carriers (e.g., cyclodextrins, niosomes) is often necessary [8] [6].
  • Choosing a Compound:
    • For anti-inflammatory research, particularly on colitis, morusin has the strongest in vivo evidence [5].
    • For pro-apoptotic/anti-cancer studies, Albanol A and B provide well-documented mechanisms and efficacy across multiple cancer cell lines [8] [7].

References

Albafuran A potency in different mulberry species

Author: Smolecule Technical Support Team. Date: February 2026

Available Data on Albafuran A

The key piece of information comes from a single study that identified and measured the activity of this compound. The details are summarized in the table below.

Aspect Details
Source Plant Morus bombycis [1]
Isolated From Chloroform-soluble fraction of the plant [1]
Biological Activity Protein Tyrosine Phosphatase 1B (PTP1B) inhibition [1]
Reported Potency (IC₅₀) 2.7 µM [1]
Inhibition Kinetics Mixed-type inhibition (as determined by Lineweaver-Burk plot analysis) [1]

Experimental Protocol for PTP1B Inhibition

The study that discovered this compound's activity used a standard bioassay-guided fractionation approach. The general workflow is as follows [1]:

  • Preparation of Plant Extract: The plant material (Morus bombycis) was processed and extracted with chloroform to obtain a chloroform-soluble fraction.
  • In Vitro PTP1B Inhibitory Assay: This fraction was then tested using an in vitro enzymatic assay to measure its ability to inhibit PTP1B activity.
  • Bioassay-Guided Fractionation: The active chloroform fraction was systematically separated into smaller sub-fractions based on techniques like chromatography.
  • Isolation and Identification: Each sub-fraction was tested for PTP1B inhibition. The active sub-fractions were further purified, leading to the isolation of this compound. Its chemical structure was elucidated using spectroscopic methods.
  • Dose-Response and Kinetics: The isolated this compound was tested at various concentrations to determine the IC₅₀ value (the concentration required for 50% enzyme inhibition). The mechanism of inhibition was studied using Lineweaver-Burk plots.

The diagram below illustrates this multi-step process for isolating and testing active compounds like this compound.

Start Morus bombycis Plant Material Step1 Chloroform Extraction Start->Step1 Step2 In vitro PTP1B Inhibitory Assay Step1->Step2 Step3 Bioassay-Guided Fractionation (Chromatography) Step2->Step3 Active Fraction Step4 Isolation of Pure Compound Step3->Step4 Active Sub-fraction Step5 Structure Elucidation (Spectroscopy) Step4->Step5 Step6 Potency & Kinetics Analysis (IC₅₀, Lineweaver-Burk) Step5->Step6 Result Identification of this compound Step6->Result

Research Gaps and Future Directions

The current state of research presents clear challenges and opportunities for further investigation:

  • Lack of Comparative Data: The potent PTP1B inhibitory activity of this compound has been reported only from Morus bombycis [1]. No experimental data was found comparing its presence or potency in other common species like M. alba, M. nigra, or M. rubra.
  • Focus on Other Compounds: Scientific literature on other mulberry species extensively documents different classes of bioactive compounds (such as flavonoids like morusin and alkaloids like 1-DNJ) but does not mention this compound specifically [2] [3] [4].
  • Challenges in Mulberry Classification: The genus Morus is known for complex hybridization and inconsistent species classification, which can complicate tracing the distribution of specific compounds [5].

Suggestions for Further Research

To build a comparative guide on this compound, you may consider the following approaches:

  • Expand Literature Review: Search for this compound specifically in chemical and natural product databases (e.g., SciFinder, Reaxys, Natural Products Alert) to find any additional, more obscure reports.
  • Propose Targeted Analysis: Future research could systematically screen various Morus species and their cultivars for the presence and concentration of this compound using techniques like HPLC-MS.
  • Investigate Biosynthesis: Exploring the biosynthetic pathway of this compound could help understand its distribution and potentially lead to its production in other systems.

References

validating Albafuran A structure by NMR and mass spectrometry

Author: Smolecule Technical Support Team. Date: February 2026

Foundational Data on Albafuran A

The search results confirm this compound's basic chemical identity, which is essential for any analytical validation. The key parameters are summarized below [1] [2].

Property Type Details
CAS Number 84323-14-8 [1]
Molecular Formula C₂₄H₂₆O₄ [1] [2]
Monoisotopic Mass 378.18311 g/mol [2]
Average Mass 378.468 g/mol [1] [2]
IUPAC Name 4-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-5-(6-hydroxy-1-benzofuran-2-yl)benzene-1,3-diol [1] [2]

This compound is a natural product identified in the root bark of Morus alba L. (white mulberry) [3]. One study isolated it during a bio-guided screening for anti-MRSA constituents but did not include the detailed NMR or MS spectral data used for its identification [3].

Core Principles of NMR vs. MS for Structure Validation

For a researcher, understanding the complementary strengths and weaknesses of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is crucial. The table below summarizes their key characteristics for structure elucidation [4].

Characteristic Nuclear Magnetic Resonance (NMR) Mass Spectrometry (MS)
Primary Information Molecular structure, atomic connectivity, and dynamics. Molecular mass, formula (via high-res MS), and fragmentation patterns.
Sensitivity Low High
Sample Preparation Minimal; can analyze tissues directly [4]. Complex; often requires tissue extraction and chromatography [4].
Key Strength Determines covalent and spatial relationships between atoms without prior knowledge. Highly sensitive for detecting and identifying trace amounts of compounds.
Typical Role in Validation Definitive proof of molecular structure and stereochemistry. Confirmation of molecular formula and mass; identification of functional groups via fragmentation.

The following diagram illustrates the complementary roles these techniques play in a typical structural validation workflow.

Start Purified Compound (this compound) MS Mass Spectrometry (MS) Start->MS NMR NMR Spectroscopy Start->NMR DataFusion Data Integration and Analysis MS->DataFusion Confirms molecular mass and formula NMR->DataFusion Confirms atomic connectivity and spatial arrangement Validated Validated Molecular Structure DataFusion->Validated

Guidance for Experimental Design

Since specific protocols for this compound are not available in the search results, here is a general approach based on standard practices for natural products.

  • For Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is essential. You should expect to observe a molecular ion peak [M+H]⁺ at m/z 379.19084 (for C₂₄H₂₇O₄⁺), which confirms the molecular formula [1] [2]. Tandem MS/MS can then be used to probe the fragmentation pattern of this ion, providing clues about the benzofuran and prenylated dihydroxybenzene substructures.

  • For NMR Spectroscopy: A full suite of 1D and 2D NMR experiments is required. This would typically include:

    • 1H NMR and 13C NMR for basic structural framework.
    • 2D Experiments such as COSY (to show proton-proton couplings), HSQC (to assign protonated carbons), HMBC (to show long-range carbon-proton correlations, crucial for connecting molecular fragments), and NOESY/ROESY (to probe spatial relationships and stereochemistry) [5].

References

×

Physical Description

Solid

XLogP3

6.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

378.18310931 g/mol

Monoisotopic Mass

378.18310931 g/mol

Heavy Atom Count

28

Melting Point

150 - 150.5 °C

UNII

YU653W6RVU

Other CAS

84323-14-8

Wikipedia

Albafuran A

Dates

Last modified: 02-18-2024

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